Quinoline, 2,3-dimethyl-, 1-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14300-11-9 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,3-dimethyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |
InChI Key |
WBLLAYDCFPAIPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
Synonyms |
2,3-Dimethylquinoline 1-oxide |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Quinoline, 2,3-dimethyl-, 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of Quinoline, 2,3-dimethyl-, 1-oxide (CAS No. 14300-11-9). This N-oxide derivative of 2,3-dimethylquinoline is a compound of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the N-oxide functional group. This guide outlines a feasible synthetic protocol, predicted analytical data, and graphical representations of the synthesis and characterization workflows.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The introduction of an N-oxide moiety to the quinoline ring system significantly alters its electronic properties, increasing its polarity and modifying its reactivity. Specifically, the N-oxide can act as an oxidizing agent, a directing group in electrophilic substitution, and a ligand for metal complexes. 2,3-Dimethylquinoline-1-oxide, in particular, combines the steric hindrance of the two methyl groups with the electronic effects of the N-oxide, making it a unique building block for further chemical exploration.
Synthesis of this compound
The most direct and common method for the synthesis of heterocyclic N-oxides is the direct oxidation of the parent heterocycle. For the synthesis of 2,3-dimethylquinoline-1-oxide, the precursor is 2,3-dimethylquinoline (CAS No. 1721-89-7). A plausible and efficient method involves the use of hydrogen peroxide as a green and readily available oxidizing agent, often in the presence of a catalyst to enhance reactivity.
Proposed Synthetic Workflow
The synthesis of 2,3-dimethylquinoline-1-oxide can be achieved through the direct oxidation of 2,3-dimethylquinoline. The following diagram illustrates the logical workflow of this process.
Caption: Synthetic workflow for 2,3-dimethylquinoline-1-oxide.
Experimental Protocol (Representative)
The following protocol is a representative procedure adapted from the synthesis of analogous heterocyclic N-oxides, such as 2,3-dimethylpyridine-N-oxide.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylquinoline (10.0 g, 63.6 mmol), acetic acid (100 mL), and a catalytic amount of phosphotungstic acid (0.5 g, 0.17 mmol).
-
Addition of Oxidant: While stirring the solution at room temperature, slowly add 35% hydrogen peroxide (12.4 g, 127.2 mmol, 2.0 equiv.) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.
-
Neutralization and Extraction: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Isolation: Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to yield 2,3-dimethylquinoline-1-oxide as a solid.
Characterization
The synthesized 2,3-dimethylquinoline-1-oxide can be characterized using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted data for these analyses.
Predicted Quantitative Data
The following table summarizes the predicted quantitative data for the characterization of 2,3-dimethylquinoline-1-oxide. These predictions are based on the known spectral data of 2,3-dimethylquinoline and other related heterocyclic N-oxides.
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.20-8.10 (m, 1H, Ar-H), 7.80-7.60 (m, 2H, Ar-H), 7.55-7.45 (m, 1H, Ar-H), 2.60 (s, 3H, CH₃), 2.45 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ | 145.0, 140.0, 135.0, 130.0, 129.5, 129.0, 128.5, 125.0, 120.0, 20.0, 15.0 |
| IR (KBr, cm⁻¹) ν | 3050 (Ar C-H), 2920 (C-H), 1610 (C=C), 1580 (C=N), 1250 (N-O stretch), 800-700 (Ar C-H bend) |
| Mass Spec. (EI) m/z | 173 (M⁺), 158 (M⁺ - O), 143 (M⁺ - O - CH₃), 130, 115, 77 |
Proposed Mass Spectrometry Fragmentation Pathway
The electron ionization mass spectrum of 2,3-dimethylquinoline-1-oxide is expected to show a prominent molecular ion peak. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom. The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed fragmentation pathway for 2,3-dimethylquinoline-1-oxide.
Safety and Handling
-
2,3-Dimethylquinoline: This precursor is harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Hydrogen Peroxide (35%): This is a strong oxidizing agent and can cause severe skin burns and eye damage. Avoid contact with combustible materials.
-
Phosphotungstic Acid and Acetic Acid: These are corrosive and should be handled with care.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dimethylquinoline-1-oxide. The proposed synthetic protocol offers a practical and efficient route to this valuable compound. The predicted analytical data serves as a useful reference for researchers working on the synthesis and application of this and related heterocyclic N-oxides. Further experimental validation of the presented data is encouraged to establish a definitive analytical profile for this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylquinoline 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2,3-dimethylquinoline 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data for the parent molecule, 2,3-dimethylquinoline, with established principles of N-oxidation and the known characteristics of related quinoline N-oxides. This approach offers valuable insights for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
2,3-Dimethylquinoline 1-oxide is the N-oxidized derivative of 2,3-dimethylquinoline. The introduction of the N-oxide functional group significantly alters the electronic and physical properties of the parent quinoline ring system, impacting its reactivity, solubility, and potential biological activity.
Table 1: Physical and Chemical Properties of 2,3-Dimethylquinoline and its 1-Oxide
| Property | 2,3-Dimethylquinoline | 2,3-Dimethylquinoline 1-Oxide | Source |
| CAS Number | 1721-89-7 | 14300-11-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₁NO | [2] |
| Molecular Weight | 157.21 g/mol | 173.21 g/mol | [2][3] |
| Boiling Point | 266.88°C (estimate) | 336.0 ± 45.0 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.1013 g/cm³ | 1.1 ± 0.1 g/cm³ (Predicted) | [3][4] |
| pKa | 4.94 (of the conjugate acid) | Not available | [4] |
| Flash Point | Not available | 157.0 ± 28.7 °C (Predicted) | [3] |
| Refractive Index | 1.6110 (estimate) | 1.576 (Predicted) | [3][4] |
Synthesis and Experimental Protocols
The primary route for the synthesis of 2,3-dimethylquinoline 1-oxide is through the N-oxidation of the parent heterocycle, 2,3-dimethylquinoline. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid catalyst.[5][6]
N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is widely used for the N-oxidation of a variety of nitrogen-containing heterocycles.[6]
Experimental Protocol:
-
Dissolution: Dissolve 2,3-dimethylquinoline in a suitable chlorinated solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of m-CPBA: Cool the solution in an ice bath and slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 24 to 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0°C to precipitate the byproduct, m-chlorobenzoic acid.[7] Filter the mixture and wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[7]
Diagram 1: General Workflow for m-CPBA Oxidation
References
- 1. 2,3-Dimethylquinoline 1-oxide | CAS#:14300-11-9 | Chemsrc [chemsrc.com]
- 2. Quinoline, 2,3-dimethyl- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,3-DIMETHYLQUINOLINE CAS#: 1721-89-7 [m.chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
An In-Depth Technical Guide to Quinoline, 2,3-dimethyl-, 1-oxide
CAS Number: 14300-11-9
This technical guide provides a comprehensive overview of Quinoline, 2,3-dimethyl-, 1-oxide, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and potential biological activities, presenting available quantitative data in structured tables and outlining experimental methodologies.
Chemical and Physical Properties
This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The addition of two methyl groups at the 2 and 3 positions and an N-oxide group at position 1 significantly influences its physicochemical properties and biological activity. While exhaustive experimental data for this specific compound is not widely published, the following table summarizes key known and estimated properties.
| Property | Value | Reference |
| CAS Number | 14300-11-9 | |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water (predicted) |
Synthesis and Experimental Protocols
General Synthesis Workflow:
The synthesis of this compound can be conceptualized through the following workflow, starting from the precursor 2,3-dimethylquinoline.
Detailed Experimental Protocol (General Method):
The following protocol is a generalized procedure for the N-oxidation of quinolines and can be adapted for the synthesis of the target compound.
-
Dissolution: Dissolve the starting material, 2,3-dimethylquinoline, in a suitable organic solvent such as dichloromethane or chloroform.
-
Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The addition is typically performed portion-wise or dropwise at a controlled temperature, often at 0 °C, to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is washed with a basic solution, such as saturated sodium bicarbonate, to remove acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectra for this compound are not widely available, the expected characteristic signals are described below based on the analysis of related quinoline derivatives.[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the N-oxide and methyl groups. The two methyl groups at the C2 and C3 positions would likely appear as singlets in the aliphatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic ring would be particularly affected by the N-oxide functionality.
Infrared (IR) Spectroscopy:
The IR spectrum would provide information about the functional groups present. Key expected absorption bands include:
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=C and C=N stretching vibrations characteristic of the quinoline ring.
-
A strong N-O stretching band, which is a hallmark of N-oxides.
Mass Spectrometry (MS):
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 173.21. The fragmentation of quinoline N-oxides often involves the characteristic loss of an oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺).[7][8][9][10][11]
Potential Biological Activities
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[12][13][14][15][16][17][18] The introduction of an N-oxide group can modulate these activities and, in some cases, enhance the potency or alter the mechanism of action.
Antimicrobial Activity:
Many quinoline-based compounds have demonstrated significant antibacterial and antifungal properties. The N-oxide functionality can influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with microbial targets. While specific studies on the antimicrobial effects of this compound are limited, it represents a scaffold of interest for the development of new antimicrobial agents.
Anticancer Activity:
Quinoline N-oxides have been investigated for their potential as anticancer agents.[13][14] The mechanism of action for some quinoline derivatives involves the inhibition of key cellular processes in cancer cells, such as DNA replication and cell division. The planar structure of the quinoline ring allows for intercalation into DNA, while the N-oxide group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.
Signaling Pathway Relationship:
The potential anticancer effects of quinoline derivatives can be linked to their interference with critical cellular signaling pathways. A generalized logical relationship for a potential anticancer mechanism is depicted below.
Conclusion
This compound, identified by CAS number 14300-11-9, is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the available information regarding its properties, synthesis, and potential biological activities. Further experimental studies are warranted to fully elucidate its spectroscopic characteristics, detailed biological mechanisms, and potential therapeutic applications. The methodologies and conceptual frameworks presented here provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this and related quinoline N-oxide derivatives.
References
- 1. impactfactor.org [impactfactor.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]
- 5. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
"spectroscopic data (NMR, IR, Mass Spec) of Quinoline, 2,3-dimethyl-, 1-oxide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Quinoline, 2,3-dimethyl-, 1-oxide. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on the known spectroscopic properties of the parent molecule, 2,3-dimethylquinoline, and the well-documented effects of N-oxidation on quinoline and related heterocyclic systems. This guide also includes detailed, generalized experimental protocols for obtaining such spectra and visual workflows to aid in understanding the analytical processes.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The introduction of an N-oxide functionality can significantly alter the electronic properties, solubility, and metabolic profile of the parent molecule, making N-oxides of quinolines an interesting class of compounds for further investigation. This compound (CAS 14300-11-9) is one such derivative. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This whitepaper aims to provide a detailed reference for the expected NMR, IR, and Mass Spectroscopic data of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the parent compound, 2,3-dimethylquinoline, and established principles of spectroscopic shifts upon N-oxidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
N-oxidation is expected to induce significant changes in the 1H and 13C NMR spectra of 2,3-dimethylquinoline, primarily through the deshielding of nuclei in proximity to the N-oxide group.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| 2-CH3 | 2.5 - 2.7 | s | - | Deshielded compared to parent |
| 3-CH3 | 2.3 - 2.5 | s | - | |
| H-4 | 7.9 - 8.1 | s | - | Deshielded due to proximity to N-oxide |
| H-5 | 7.6 - 7.8 | d | 7-9 | |
| H-6 | 7.4 - 7.6 | t | 7-9 | |
| H-7 | 7.6 - 7.8 | t | 7-9 | |
| H-8 | 8.2 - 8.4 | d | 7-9 | Significantly deshielded peri-proton |
Table 2: Predicted 13C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| 2-CH3 | 18 - 20 | |
| 3-CH3 | 14 - 16 | |
| C-2 | 148 - 152 | Deshielded by N-oxide |
| C-3 | 130 - 134 | |
| C-4 | 125 - 129 | |
| C-4a | 128 - 132 | |
| C-5 | 129 - 133 | |
| C-6 | 127 - 131 | |
| C-7 | 128 - 132 | |
| C-8 | 120 - 124 | Shielded by γ-gauche effect from N-oxide |
| C-8a | 140 - 144 | Deshielded by N-oxide |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic bands for the aromatic system, C-H bonds, and a prominent N-O stretching vibration.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 3000 - 2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| 1620 - 1580 | Medium-Strong | C=C aromatic ring stretching |
| 1550 - 1450 | Medium-Strong | C=C/C=N aromatic ring stretching |
| 1300 - 1200 | Strong | N-O stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show a prominent molecular ion peak. A characteristic fragmentation of quinoline N-oxides is the loss of an oxygen atom.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity | Assignment |
| 173 | High | [M]+• (Molecular Ion) |
| 158 | Medium | [M-CH3]+ |
| 157 | High | [M-O]+• (Loss of oxygen) |
| 142 | Medium | [M-O-CH3]+ |
| 130 | Medium | [M-O-HCN]+• |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nuclei (1H and 13C).
-
-
1H NMR Acquisition:
-
Acquire a standard one-pulse 1H spectrum.
-
Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans.
-
Process the data similarly to the 1H spectrum.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm-1.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.
Caption: Generalized workflow for NMR spectroscopy.
Crystal Structure of 2,3-Dimethylquinoline 1-Oxide: A Technical Overview and Structural Analysis of Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and experimental aspects of 2,3-dimethylquinoline 1-oxide. Due to the absence of publicly available single-crystal X-ray diffraction data for 2,3-dimethylquinoline 1-oxide, this document focuses on providing a detailed analysis of closely related, structurally characterized quinoline N-oxide derivatives. By examining the crystal structures of analogous compounds, we can infer potential structural features, packing motifs, and intermolecular interactions for the title compound. This guide also outlines a general synthetic methodology for quinoline N-oxides and discusses the known biological activities of this class of compounds, offering valuable insights for researchers in medicinal chemistry and materials science.
Introduction
Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in various fields, including medicinal chemistry and materials science. The introduction of an N-oxide functional group to the quinoline scaffold alters its electronic properties, enhances its polarity, and provides a coordination site for metal ions. These modifications can lead to novel biological activities and unique solid-state properties. The 2,3-dimethyl substitution pattern on the quinoline ring is expected to influence the molecule's conformation and crystal packing.
Despite the importance of this class of compounds, a definitive crystal structure for 2,3-dimethylquinoline 1-oxide has not been reported in the publicly accessible crystallographic databases. This guide, therefore, aims to provide a valuable resource by summarizing the available crystallographic data of closely related analogs and outlining general experimental procedures.
Synthesis and Crystallization
The synthesis of quinoline N-oxides is typically achieved by the oxidation of the corresponding quinoline. A general experimental protocol is described below.
General Synthesis of Quinoline N-Oxides
Materials:
-
Substituted quinoline (e.g., 2,3-dimethylquinoline)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid)
-
Solvent (e.g., dichloromethane, chloroform, acetic acid)
-
Sodium bicarbonate or other suitable base for neutralization
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate, hexane)
Procedure:
-
The substituted quinoline is dissolved in a suitable organic solvent.
-
The oxidizing agent is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Vapor diffusion of a non-solvent into a solution of the compound can also be employed.
Structural Analysis of Related Compounds
In the absence of specific crystallographic data for 2,3-dimethylquinoline 1-oxide, we present a summary of the crystal structures of quinoline N-oxide and one of its substituted derivatives. This information provides a basis for understanding the potential solid-state structure of the title compound.
Crystal Structure of Quinoline N-Oxide
The crystal structure of the parent quinoline N-oxide has been determined. It provides a fundamental reference for understanding the impact of substituents.
| Parameter | Quinoline N-Oxide |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.534(3) |
| b (Å) | 3.869(1) |
| c (Å) | 13.918(3) |
| β (°) ** | 108.83(2) |
| Volume (ų) ** | 689.5(3) |
| Z | 4 |
Data for quinoline N-oxide is indicative and sourced from representative structures in the Cambridge Structural Database.
Crystal Structure of 2-Phenylquinoline 1-Oxide
The introduction of a substituent, in this case a phenyl group at the 2-position, influences the molecular conformation and crystal packing.
| Parameter | 2-Phenylquinoline 1-Oxide |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.158(2) |
| b (Å) | 10.655(2) |
| c (Å) | 10.871(2) |
| β (°) ** | 103.11(3) |
| Volume (ų) ** | 1145.2(4) |
| Z | 4 |
This data highlights how substituents can alter the crystallographic parameters.
Predicted Structural Features of 2,3-Dimethylquinoline 1-Oxide
Based on the structures of related compounds, we can predict the following for the crystal structure of 2,3-dimethylquinoline 1-oxide:
-
Molecular Geometry: The quinoline ring system is expected to be largely planar. The N-O bond length will be characteristic of N-oxides. The methyl groups at the 2 and 3 positions will likely cause some steric hindrance, which may lead to minor distortions from planarity.
-
Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by van der Waals forces and potentially C-H···O hydrogen bonds involving the N-oxide oxygen atom. π-π stacking interactions between the aromatic quinoline rings are also a possibility, which would influence the packing arrangement.
-
Polymorphism: Like many organic molecules, 2,3-dimethylquinoline 1-oxide may exhibit polymorphism, meaning it could crystallize in different crystal structures with distinct physical properties.
Biological Activities of Quinoline Derivatives
While specific biological data for 2,3-dimethylquinoline 1-oxide is limited, the broader class of quinoline derivatives is known to possess a wide range of pharmacological activities.[1]
-
Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.[1] Their mechanisms of action are diverse and can include inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis. For instance, some quinazolinone derivatives (a related class of compounds) are known to target the EGFR signaling pathway.[1]
-
Antimicrobial Activity: Quinolines have a long history as antimicrobial agents. The introduction of various substituents can modulate their activity against bacteria, fungi, and parasites.
-
Other Activities: Other reported biological activities for quinoline derivatives include anti-inflammatory, antiviral, and antihypertensive properties.
The biological profile of 2,3-dimethylquinoline 1-oxide would need to be determined through specific in vitro and in vivo studies. The presence of the N-oxide and the dimethyl substitution pattern would likely result in a unique pharmacological profile compared to other quinolines.
Conclusion and Future Directions
While the definitive crystal structure of 2,3-dimethylquinoline 1-oxide remains to be elucidated, this technical guide provides a framework for understanding its potential solid-state properties and biological significance. The analysis of related compounds suggests that its crystal structure will be influenced by a combination of weak intermolecular interactions, with the methyl substituents playing a key role in the local packing environment.
The synthesis of 2,3-dimethylquinoline 1-oxide and the growth of single crystals for X-ray diffraction analysis are critical next steps for the full characterization of this compound. Furthermore, a thorough biological evaluation is warranted to explore its potential as a therapeutic agent, building upon the known activities of the broader quinoline class. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important family of heterocyclic compounds.
References
An In-depth Technical Guide to Quinoline, 2,3-dimethyl-, 1-oxide: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Quinoline, 2,3-dimethyl-, 1-oxide, a heterocyclic N-oxide with potential applications in medicinal chemistry and materials science. This document details the historical context of its discovery, outlines established and potential synthetic methodologies, and presents a summary of its known physicochemical properties. While specific biological activity and signaling pathway interactions of this particular compound are not extensively documented in publicly available literature, this guide draws parallels from related quinoline N-oxide derivatives to infer potential areas of interest for future research.
Introduction
Quinoline and its derivatives have long been a cornerstone in the field of heterocyclic chemistry, with a rich history of application in drug discovery and materials science. The introduction of an N-oxide functionality to the quinoline scaffold significantly alters its electronic and steric properties, often leading to enhanced biological activity and novel reactivity. This compound (CAS Number: 14300-11-9) is a specific derivative that has received less attention than its parent quinoline. This guide aims to consolidate the available information on this compound and provide a foundation for further investigation.
Discovery and History
The definitive discovery of this compound is not prominently documented in a singular, landmark publication. Its existence is noted in chemical databases, and its synthesis is an extension of well-established N-oxidation reactions applied to the quinoline core. The parent molecule, 2,3-dimethylquinoline, has been known for a longer period and serves as the immediate precursor. The study of quinoline N-oxides, in general, gained traction in the mid-20th century as chemists explored the reactivity and potential biological applications of these compounds. The synthesis of the 2,3-dimethyl derivative would have followed these broader trends in heterocyclic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, 2,3-dimethylquinoline, is presented in Table 1.
| Property | This compound | 2,3-Dimethylquinoline |
| CAS Number | 14300-11-9[1] | 1721-89-7 |
| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₁N |
| Molecular Weight | 173.21 g/mol | 157.21 g/mol |
| Appearance | Not explicitly documented; likely a solid | Not explicitly documented |
| Solubility | Not explicitly documented | Not explicitly documented |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the N-oxidation of 2,3-dimethylquinoline. Several oxidizing agents can be employed for this transformation.
General Experimental Protocol for N-oxidation
Materials:
-
2,3-Dimethylquinoline
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or dimethyldioxirane)
-
Solvent (e.g., dichloromethane, chloroform, acetic acid)
-
Sodium bicarbonate solution (for workup with m-CPBA)
-
Sodium sulfite solution (for workup with peracetic acid)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure (Example using m-CPBA):
-
Dissolve 2,3-dimethylquinoline in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise with stirring. The molar ratio of m-CPBA to the quinoline is typically 1.1 to 1.5 equivalents.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Note: The choice of oxidizing agent and reaction conditions may need to be optimized to achieve the best yield and purity.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinoline ring system and two distinct singlets for the methyl groups at the 2- and 3-positions. The chemical shifts of the aromatic protons, particularly those on the pyridine ring, will be shifted downfield compared to the parent 2,3-dimethylquinoline due to the deshielding effect of the N-oxide group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the eleven carbons. The carbons of the pyridine ring, especially C2 and C8a, are expected to be significantly affected by the N-oxidation.
Mass Spectrometry (MS)
The mass spectrum of the precursor, 2,3-dimethylquinoline, is known.[2] For this compound, the molecular ion peak (M+) is expected at m/z 173, corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16), which would result in a peak at m/z 157, corresponding to the parent 2,3-dimethylquinoline.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic bands for the aromatic C-H and C=C stretching vibrations. The most significant feature will be the N-O stretching vibration, which for aromatic N-oxides typically appears in the region of 1200-1350 cm⁻¹.
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are scarce. However, the broader class of quinoline N-oxides has been investigated for various pharmacological properties.
Inferred Biological Activities
-
Anticancer Activity: Many quinoline and quinoline N-oxide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves DNA intercalation, inhibition of topoisomerase enzymes, or induction of apoptosis.
-
Antimicrobial Activity: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. N-oxidation can sometimes enhance this activity.
Potential Signaling Pathway Involvement
Given the established roles of other quinoline derivatives, this compound could potentially interact with various cellular signaling pathways. A hypothetical signaling pathway diagram based on the activities of related compounds is presented below.
Caption: Hypothetical signaling pathways potentially affected by this compound.
Conclusion and Future Directions
This compound represents an under-explored derivative within the broader class of quinoline N-oxides. While its fundamental chemical properties can be inferred from its structure and the behavior of related compounds, a significant opportunity exists for further research. The synthesis of this compound is straightforward, and a thorough characterization of its spectral and physicochemical properties is warranted. Furthermore, comprehensive screening for biological activities, particularly in the areas of oncology and infectious diseases, could reveal novel therapeutic potential. Future studies should focus on elucidating its precise mechanism of action and identifying its cellular targets to fully understand its potential as a lead compound in drug development.
References
Thermodynamic Properties of 2,3-Dimethylquinoline 1-Oxide: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of quinoline derivatives, with a specific focus on the context for 2,3-dimethylquinoline 1-oxide. Due to a lack of available experimental data for 2,3-dimethylquinoline 1-oxide, this document summarizes the thermodynamic data for structurally related compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. Detailed experimental protocols for key thermodynamic measurements, including combustion calorimetry, adiabatic heat-capacity calorimetry, and the transpiration method, are provided. Furthermore, this guide presents visualizations of a generalized experimental workflow for thermodynamic property determination and the fundamental relationships between key thermodynamic parameters.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties.[1] The thermodynamic properties of these compounds, such as enthalpy, entropy, and Gibbs free energy of formation, are crucial for understanding their stability, reactivity, and behavior in various processes, including drug-receptor interactions and formulation development.
This guide addresses the thermodynamic properties of 2,3-dimethylquinoline 1-oxide. However, a thorough literature search revealed no publicly available experimental data for this specific compound. Therefore, this document provides a detailed examination of the thermodynamic properties of closely related quinoline derivatives. This comparative approach offers valuable insights and estimations for the properties of 2,3-dimethylquinoline 1-oxide.
Thermodynamic Data of Quinoline Derivatives
To provide a framework for estimating the thermodynamic properties of 2,3-dimethylquinoline 1-oxide, the following table summarizes the experimental data for quinoline and several of its methyl and dimethyl derivatives. These values are reported at standard conditions (298.15 K and 1 bar).
| Compound | Formula | State | ΔfH°(g) (kJ·mol⁻¹) | ΔfH°(l/s) (kJ·mol⁻¹) | S°(g) (J·mol⁻¹·K⁻¹) |
| Quinoline | C₉H₇N | liquid | 141 | 84.9 | 358.9 |
| 2-Methylquinoline | C₁₀H₉N | liquid | ~121 | 65.25 ± 0.13 | Not Reported |
| 8-Methylquinoline | C₁₀H₉N | liquid | Not Reported | Not Reported | Not Reported |
| 2,6-Dimethylquinoline | C₁₁H₁₁N | solid | Not Reported | ~35 | Not Reported |
| 2,7-Dimethylquinoline | C₁₁H₁₁N | solid | ~35 | Not Reported | Not Reported |
Note: The data presented is a compilation from multiple sources and may have varying levels of uncertainty. The values for methyl and dimethyl derivatives are based on a limited number of studies and should be considered approximate.[2][3][4]
Experimental Protocols for Thermodynamic Property Determination
The determination of thermodynamic properties for organic compounds such as quinoline derivatives involves several key experimental techniques. The following sections detail the methodologies for combustion calorimetry, adiabatic heat-capacity calorimetry, and the transpiration method.
Combustion Calorimetry (for Enthalpy of Formation)
Static bomb calorimetry is a standard method for determining the enthalpy of combustion of solid and liquid organic compounds. From this, the standard enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A precisely weighed pellet (typically 0.8-1.2 g) of the sample is placed in a crucible within a high-pressure vessel, known as a "bomb."
-
Fuse Wire: A fuse wire of known length and heat of combustion is attached to the electrodes, making contact with the sample to ensure ignition.
-
Bomb Sealing and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is housed within an outer jacket to minimize heat exchange with the surroundings.
-
Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water in the calorimeter is monitored with high precision (e.g., to 0.001 °C) before, during, and after combustion to determine the temperature change.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The gross heat of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and the formation of nitric acid from any nitrogen present in the sample.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used, along with the standard enthalpies of formation of CO₂(g) and H₂O(l), to calculate the standard enthalpy of formation of the compound using Hess's law.
Adiabatic Heat-Capacity Calorimetry (for Heat Capacity, Entropy, and Enthalpy)
Adiabatic heat-capacity calorimetry is used to measure the heat capacity of a substance as a function of temperature. These data can then be used to calculate other thermodynamic functions like entropy and enthalpy.
Methodology:
-
Sample Loading: A known mass of the sample is sealed in a calorimeter vessel.
-
Calorimeter Setup: The vessel is placed in a cryostat and surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the calorimeter vessel, minimizing heat exchange.
-
Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample through a heater, and the resulting increase in temperature is measured precisely.
-
Data Acquisition: The heat capacity is measured at regular temperature intervals over the desired temperature range (e.g., from near absolute zero to well above room temperature).
-
Data Analysis: The heat capacity (Cp) is calculated at each temperature from the energy input and the temperature change.
-
Calculation of Thermodynamic Functions: The experimental heat capacity data is used to calculate the standard entropy (S°) and enthalpy (H°) by numerical integration from 0 K:
-
S°(T) = ∫₀ᵀ (Cp/T) dT
-
H°(T) - H°(0) = ∫₀ᵀ Cp dT
-
Transpiration Method (for Enthalpy of Vaporization/Sublimation)
The transpiration method is a dynamic technique used to measure the vapor pressure of low-volatility solids and liquids. The temperature dependence of the vapor pressure is then used to determine the enthalpy of vaporization or sublimation via the Clausius-Clapeyron equation.
Methodology:
-
Sample Preparation: The sample is placed in a saturator cell within a temperature-controlled furnace.
-
Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known and constant flow rate.
-
Saturation and Condensation: The carrier gas becomes saturated with the vapor of the substance. The saturated gas mixture is then passed through a condenser (a cold trap) where the vapor is condensed and collected.
-
Quantification: The amount of condensed substance is determined, typically by gravimetric analysis or gas chromatography.
-
Vapor Pressure Calculation: The vapor pressure (p) at a given temperature (T) is calculated from the amount of condensed substance, the volume of the carrier gas, and the ideal gas law.
-
Temperature Dependence: The experiment is repeated at several different temperatures.
-
Enthalpy of Vaporization/Sublimation Calculation: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (ln(p) vs. 1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH_vap/R or -ΔH_sub/R, where R is the ideal gas constant. This allows for the determination of the enthalpy of vaporization (ΔH_vap) or sublimation (ΔH_sub).[5]
Visualizations
Experimental Workflow for Thermodynamic Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of a solid organic compound.
Caption: Generalized workflow for determining thermodynamic properties.
Relationship Between Key Thermodynamic Properties
The following diagram illustrates the fundamental relationship between Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which governs the spontaneity of a process.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
Conclusion
While direct experimental thermodynamic data for 2,3-dimethylquinoline 1-oxide are not currently available, this guide provides a robust framework for understanding and estimating these crucial properties. By presenting data for structurally similar quinoline derivatives and detailing the established experimental methodologies, researchers and professionals in drug development can make informed decisions regarding the stability, reactivity, and potential behavior of this compound. The provided workflows and diagrams serve as a valuable resource for planning and interpreting experimental studies in the field of chemical thermodynamics. Further research involving direct calorimetric and vapor pressure measurements on 2,3-dimethylquinoline 1-oxide is highly encouraged to expand the thermodynamic database for this important class of compounds.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids and Selected Topics in Their Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. International Journal of Thermodynamics » Submission » Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2-Chloroquinoline And 2-Phenylquinoline [dergipark.org.tr]
Quantum Chemical Analysis of Quinoline, 2,3-dimethyl-, 1-oxide: A Theoretical Guide
Disclaimer: Due to the limited availability of specific experimental and computational studies on Quinoline, 2,3-dimethyl-, 1-oxide in public literature, this technical guide presents a prospective computational analysis based on well-established theoretical methodologies for analogous aromatic N-oxide systems. The quantitative data herein is hypothetical but represents realistic values expected from the described computational protocol.
This guide provides a comprehensive theoretical framework for the quantum chemical analysis of this compound. The methodologies and data presented are intended to serve as a reference for researchers, scientists, and professionals in drug development interested in the computational characterization of similar heterocyclic N-oxides.
Introduction
Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of an N-oxide functional group can profoundly alter the electronic structure, reactivity, and pharmacological properties of the parent quinoline molecule. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the molecular properties of these compounds at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational spectra, and electronic characteristics, which are crucial for understanding reaction mechanisms, designing new bioactive molecules, and interpreting experimental data. This guide outlines a standard computational protocol for such an analysis of this compound.
Computational Methodology
The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of aromatic N-oxides.
Software
All calculations are proposed to be performed using a comprehensive quantum chemistry software package, such as Gaussian, ORCA, or Q-Chem.
Molecular Geometry Optimization
The initial 3D structure of this compound is to be constructed using a molecular builder. A full geometry optimization is then performed in the gas phase using Density Functional Theory (DFT). A popular and effective choice for this type of molecule is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To ensure a high degree of accuracy, a Pople-style basis set, such as 6-311+G(d,p), is recommended. This basis set includes diffuse functions (+) to describe the electron distribution far from the atomic nuclei and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following the geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.
Electronic Properties Calculation
With the optimized geometry, a series of electronic properties are calculated. This includes the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Additionally, the molecular dipole moment and Mulliken atomic charges are computed to understand the charge distribution and polarity of the molecule.
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound, as would be obtained from the computational protocol described above.
Table 1: Optimized Molecular Geometry (Selected Parameters)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| N1-O1 | 1.285 | |
| N1-C2 | 1.380 | |
| N1-C9 | 1.395 | |
| C2-C3 | 1.375 | |
| C2-C11 | 1.510 | |
| C3-C4 | 1.410 | |
| C3-C12 | 1.508 | |
| **Bond Angles (°) ** | ||
| O1-N1-C2 | 118.5 | |
| O1-N1-C9 | 119.0 | |
| C2-N1-C9 | 122.5 | |
| N1-C2-C3 | 120.0 | |
| C2-C3-C4 | 121.0 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Frequency (cm⁻¹, scaled) | Description |
| ν(N-O) | 1265 | N-O stretching |
| ν(C-H) | 3050-3100 | Aromatic C-H stretching |
| ν(C-H) | 2920-2980 | Methyl C-H stretching |
| ν(C=C/C=N) | 1500-1620 | Aromatic ring stretching |
| δ(C-H) | 1380-1460 | Methyl C-H bending |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.15 eV |
| LUMO Energy | -1.85 eV |
| HOMO-LUMO Gap | 4.30 eV |
| Dipole Moment | 4.50 Debye |
| Mulliken Atomic Charges (e) | |
| N1 | -0.25 |
| O1 | -0.45 |
| C2 | +0.15 |
| C3 | +0.10 |
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.
Conclusion
This technical guide has outlined a comprehensive and standard methodology for the quantum chemical analysis of this compound using Density Functional Theory. While the presented quantitative data is hypothetical, it is based on established principles and provides a realistic theoretical characterization of the molecule's geometric, vibrational, and electronic properties. This framework can be readily adapted by researchers for computational studies of this and other related heterocyclic N-oxides, aiding in the rational design of new molecules with desired chemical and biological activities. The synergy between such computational predictions and experimental investigations is crucial for advancing the fields of drug discovery and materials science.
The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an N-oxide functionality to this privileged structure gives rise to substituted quinoline N-oxides, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer and antimicrobial properties.
Synthesis of Substituted Quinoline N-Oxides: A Generalized Approach
The synthesis of substituted quinoline N-oxides is a critical aspect of their development as therapeutic agents, allowing for the systematic modification of the quinoline core to enhance biological activity and fine-tune pharmacokinetic properties. A common and versatile method for their preparation involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. These precursors are readily accessible through the vicarious nucleophilic substitution cyanomethylation of nitroarenes, followed by a Knoevenagel condensation[1]. This synthetic strategy offers a high degree of flexibility, enabling the introduction of a wide array of substituents onto the quinoline ring system.
Below is a generalized workflow for the synthesis of substituted quinoline N-oxides.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted quinoline N-oxides have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of cancer cell lines. Their mechanism of action is often multifaceted, with a prominent target being the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[2][3].
The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling proteins. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation[4][5]. Quinoline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and inducing cancer cell death[2][3].
Quantitative Anticancer Activity Data
The anticancer potency of substituted quinoline N-oxides is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative data from the literature.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | >5-FU | [6] |
| 6,8-Diphenylquinoline | C6 (Glioblastoma) | <5-FU | [6] |
| 8-Bromo-6-cyanoquinoline | HeLa (Cervical) | 5.45-9.6 | [6] |
| Isoquinolinequinone N-oxide derivative | Melanoma, Ovarian, Leukemia cell lines | nM range | [7] |
| Acetylene derivative of 8-hydroxyquinoline-5-sulfonamide (3c) | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Comparable to cisplatin/doxorubicin | [8] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
In an era of escalating antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Substituted quinoline N-oxides have demonstrated significant activity against a range of pathogenic microorganisms, including drug-resistant strains. Their mechanism of action is thought to involve the inhibition of essential cellular processes in bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents MIC values for selected substituted quinoline derivatives against various pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 - 0.097 | [9] |
| Quinoline-thiazole derivative (4g) | S. aureus | Not specified | [10] |
| Quinoline-thiazole derivative (4m) | S. aureus | Not specified | [10] |
| Quinoline-thiazole derivative (4n) | S. aureus | Not specified | [10] |
| Iodo-quinoline derivative (4s) | S. epidermidis | Active | [11] |
| Iodo-quinoline derivative (4c) | S. epidermidis | Active | [11] |
| Iodo-quinoline derivative (4e) | S. epidermidis | Active | [11] |
| Iodo-quinoline derivative (4d) | S. epidermidis | Active | [11] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [12] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline N-oxide compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
References
- 1. New Synthesis of Substituted Quinoline N-Oxides [combichemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 9. pure.atu.ie [pure.atu.ie]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Utility of 2,3-Dimethylquinoline 1-Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Dimethylquinoline 1-oxide is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis. The presence of the N-oxide functionality activates the quinoline ring system for various transformations, while the methyl groups at the C2 and C3 positions offer sites for further functionalization. This document provides detailed application notes and experimental protocols for the use of 2,3-dimethylquinoline 1-oxide in key organic transformations, with a focus on rearrangement reactions to access valuable quinoline derivatives.
Application Notes
2,3-Dimethylquinoline 1-oxide is primarily utilized in rearrangement reactions, most notably the Boekelheide rearrangement, to introduce functional groups onto the quinoline scaffold. This reaction typically involves treatment with anhydrides, such as acetic anhydride, leading to the formation of acetoxy derivatives, which can be further hydrolyzed to the corresponding hydroxyquinolines. These hydroxyquinolines are important precursors for the synthesis of biologically active molecules and functional materials.
The reaction proceeds through an initial O-acylation of the N-oxide, followed by a[1][1]-sigmatropic rearrangement. The regioselectivity of the rearrangement is influenced by the substitution pattern on the quinoline ring. In the case of 2,3-dimethylquinoline 1-oxide, the rearrangement preferentially occurs to yield 4-acetoxy-2,3-dimethylquinoline, which upon hydrolysis, gives 2,3-dimethylquinolin-4-ol.
Key Synthetic Transformations
Boekelheide Rearrangement: Synthesis of 4-Acetoxy-2,3-dimethylquinoline
The reaction of 2,3-dimethylquinoline 1-oxide with acetic anhydride is a classic example of the Boekelheide rearrangement, providing a straightforward route to 4-functionalized 2,3-dimethylquinolines.
Reaction Scheme:
Caption: Boekelheide rearrangement of 2,3-dimethylquinoline 1-oxide.
Experimental Protocol:
A mixture of 2,3-dimethylquinoline 1-oxide and an excess of acetic anhydride is heated at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride is removed under reduced pressure. The residue is then purified by chromatography to yield 4-acetoxy-2,3-dimethylquinoline.
Quantitative Data:
| Reactant | Reagent | Product | Yield | Reference |
| 2,3-Dimethylquinoline 1-oxide | Acetic Anhydride | 4-Acetoxy-2,3-dimethylquinoline | Not Reported | Rosnati and Palazzo, 1955 |
Note: The exact yield for this specific transformation is not detailed in the readily available literature, but the Boekelheide rearrangement is generally a high-yielding reaction.
Hydrolysis to 2,3-Dimethylquinolin-4-ol
The acetoxy group introduced via the Boekelheide rearrangement can be readily hydrolyzed under basic conditions to afford the corresponding 4-hydroxyquinoline derivative.
Reaction Scheme:
Caption: Hydrolysis of 4-acetoxy-2,3-dimethylquinoline.
Experimental Protocol:
4-Acetoxy-2,3-dimethylquinoline is dissolved in a suitable solvent, such as ethanol, and treated with an aqueous solution of a base, for example, sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. After the reaction is complete, the mixture is neutralized with an acid, and the product, 2,3-dimethylquinolin-4-ol, is isolated by filtration or extraction, followed by recrystallization.
Quantitative Data:
The hydrolysis of acetoxyquinolines to hydroxyquinolines is typically a high-yielding and often quantitative reaction.
Experimental Workflow
The overall synthetic sequence from 2,3-dimethylquinoline 1-oxide to 2,3-dimethylquinolin-4-ol can be visualized as a two-step process.
References
Application Notes and Protocols: Reaction Mechanisms Involving 2,3-Dimethylquinoline 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reaction mechanisms involving 2,3-dimethylquinoline 1-oxide, a versatile heterocyclic N-oxide. The following sections detail key reactions, present available quantitative data, and provide experimental protocols for the synthesis and transformation of this compound. The information is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Photochemical Rearrangement
The proposed mechanism involves the initial excitation of the N-oxide to a singlet excited state, followed by the formation of a highly strained oxaziridine intermediate. This intermediate is typically unstable and rapidly rearranges to the final carbostyril product.
Signaling Pathway Diagram
References
Application Notes and Protocols: Quinoline, 2,3-dimethyl-, 1-oxide in Cross-Coupling Reactions
Disclaimer: Direct experimental data on the application of Quinoline, 2,3-dimethyl-, 1-oxide as a reagent in cross-coupling reactions is limited in the reviewed literature. The following application notes and protocols are based on the established reactivity of the broader class of quinoline N-oxides. These methodologies provide a strong starting point for researchers and may require optimization for the specific 2,3-dimethyl substituted analogue.
Application Notes
Quinoline N-oxides have emerged as versatile reagents in modern organic synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The N-oxide functionality plays a crucial dual role: it activates the quinoline ring for nucleophilic attack and can act as a directing group for regioselective C-H bond functionalization. While specific data for 2,3-dimethylquinoline 1-oxide is scarce, its structural features suggest potential utility in several key transformations.
1. Directing Group in C-H Functionalization:
The N-oxide moiety in quinoline N-oxides is a powerful coordinating group for transition metals like palladium and copper. This coordination directs the catalyst to activate specific C-H bonds, most commonly at the C2 and C8 positions of the quinoline core.[1][2] This allows for the direct introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to complex quinoline derivatives. The methyl groups at the 2 and 3 positions in 2,3-dimethylquinoline 1-oxide would be expected to influence the regioselectivity of such C-H activations, potentially favoring functionalization at the C8 position due to steric hindrance at C2.
2. Reagent in Deoxygenative Cross-Coupling Reactions:
Quinoline N-oxides can undergo deoxygenative coupling reactions where the N-oxide acts as an internal oxidant. This allows for the formation of C-C or C-N bonds at the C2 position, with the concomitant removal of the oxygen atom.[3][4] These reactions can be performed under metal-free conditions or with transition metal catalysis, offering a broad scope of potential coupling partners.
3. Potential as a Ligand:
While often employed as a substrate, the N-oxide functionality, in conjunction with the quinoline nitrogen, can also allow quinoline N-oxide derivatives to act as bidentate ligands for transition metals.[5] In this role, they could potentially stabilize catalytic species and influence the outcome of cross-coupling reactions involving other substrates. The electronic and steric properties of the 2,3-dimethyl substitution pattern would likely modulate the ligand's coordination properties.
Table 1: Representative C-H Functionalization Reactions of Quinoline N-Oxides
| Entry | Coupling Partner | Catalyst/Reagent | Position Functionalized | Yield (%) | Reference |
| 1 | N-benzylindole | Pd(OAc)₂ / Ag₂CO₃ | C2 | 68 | [1] |
| 2 | 2-Methylthiophene | Pd(OAc)₂ / Ag₂CO₃ | C2 | N/A | [1] |
| 3 | Aldehydes (for acetoxylation) | CuI / TBHP | C2 | up to 85% | [6] |
| 4 | N-sulfonyl-1,2,3-triazoles | Metal-free | C2 | up to 95% | [3][4] |
| 5 | Arylzinc reagents | Metal-free / TFAA | C2 | 24-95% | [7] |
Experimental Protocols
The following are generalized protocols for cross-coupling reactions involving quinoline N-oxides. These should be considered as starting points and may require significant optimization for this compound.
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide (General Procedure)
This protocol describes a general method for the direct C-H arylation at the C2 position of a quinoline N-oxide with an aryl bromide.
Materials:
-
Quinoline N-oxide derivative (e.g., this compound) (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
-
Silver(I) carbonate [Ag₂CO₃] (2.0 equiv)
-
Potassium carbonate [K₂CO₃] (2.0 equiv)
-
Anhydrous 1,4-dioxane or DMF
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the quinoline N-oxide derivative, aryl bromide, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.
-
Add anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free Deoxygenative C2-Heteroarylation of Quinoline N-oxide
This protocol outlines a metal-free approach for the C2-functionalization of a quinoline N-oxide with an N-sulfonyl-1,2,3-triazole.[3][4]
Materials:
-
Quinoline N-oxide derivative (e.g., this compound) (1.0 equiv)
-
N-sulfonyl-1,2,3-triazole (1.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In a round-bottom flask, dissolve the quinoline N-oxide derivative and the N-sulfonyl-1,2,3-triazole in anhydrous DCE.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC. The reaction is often rapid.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C2-triazolylquinoline product.
Visualizations
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 4. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct 2-acetoxylation of quinoline N-oxides via copper catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Applications of 2,3-Dimethylquinoline 1-Oxide
A thorough review of scientific literature reveals a notable absence of documented catalytic applications for 2,3-dimethylquinoline 1-oxide. While the broader class of heteroaromatic N-oxides, including various quinoline N-oxide derivatives, has been explored in catalysis, specific data for the 2,3-dimethyl substituted variant is not available in published research.
Heteroaromatic N-oxides can function as potent electron-pair donors and have been utilized as organocatalysts or ligands in metal-catalyzed reactions.[1] Their utility often stems from the nucleophilic character of the N-oxide oxygen atom.[1] However, the specific electronic and steric effects of the 2,3-dimethyl substitution pattern on the quinoline N-oxide scaffold have not been translated into reported catalytic methodologies.
Research in the field of quinoline N-oxides predominantly focuses on their synthesis and their roles as reactants or intermediates in various chemical transformations. For instance, studies have detailed the C-2 alkylation of quinoline-N-oxides and their reactions with organozinc reagents to form 2-arylquinolines.[2][3] There are also reports on the synthesis of complex heterocyclic systems derived from quinoline precursors.[4][5]
While there is extensive literature on the catalytic applications of other substituted quinoline and pyridine N-oxides, particularly in asymmetric synthesis where they can act as chiral ligands or organocatalysts, these findings are not directly transferable to 2,3-dimethylquinoline 1-oxide.[1][6][7] The electronic properties and steric hindrance imparted by the two methyl groups at the 2 and 3 positions would significantly influence the molecule's ability to coordinate to metal centers or activate substrates, making it distinct from other analogues.
One study detailed the ozonolysis of 2,3-dimethylquinoline, which provides insight into its reactivity but does not involve its N-oxide in a catalytic capacity.[8] Another paper described an unsuccessful attempt to synthesize a related compound, 3,4-dihydro-3,3-dimethylquinoline N-oxide, highlighting the synthetic challenges that can be associated with specific substitution patterns.[9]
Based on the available scientific literature, there are no established catalytic applications for 2,3-dimethylquinoline 1-oxide. Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or mechanistic diagrams for its use in catalysis. Researchers and drug development professionals interested in the catalytic potential of quinoline N-oxides should refer to the literature on other substituted analogues while recognizing that the specific properties of 2,3-dimethylquinoline 1-oxide remain unexplored in this context. Further research would be required to determine if this particular compound has any utility as a catalyst or ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organocatalysis in heterocyclic synthesis: DABCO as a mild and efficient catalytic system for the synthesis of a novel class of quinazoline, thiazolo [3,2-a]quinazoline and thiazolo[2,3-b] quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ketene. Part 26. The reactions of 3,4-dihydroisoquinoline N-oxide with ketenes, and an attempted synthesis of 3,4-dihydro-3,3-dimethylquinoline N-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Synthetic Pathways to Novel Quinoline Derivatives: Application Notes for 2,3-Dimethylquinoline 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized quinoline derivatives starting from 2,3-dimethylquinoline 1-oxide. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities. The N-oxide functionality on the quinoline scaffold offers a unique point for chemical modification, enabling the generation of diverse molecular architectures for biological screening.
This guide outlines two key synthetic transformations of 2,3-dimethylquinoline 1-oxide: the Boekelheide-type rearrangement to introduce a functional group at the 2-methyl position and a chlorination/formylation reaction at the 2-position of the quinoline ring. These protocols provide a foundation for the synthesis of novel compounds for further investigation.
I. Rearrangement of 2,3-Dimethylquinoline 1-Oxide with Acetic Anhydride
The reaction of 2,3-dimethylquinoline 1-oxide with acetic anhydride proceeds via a Boekelheide-type rearrangement. This reaction introduces an acetoxy group onto the methyl group at the 2-position of the quinoline ring, yielding 2-acetoxymethyl-3-methylquinoline. This product can serve as a versatile intermediate for further functionalization.
Experimental Protocol
Materials:
-
2,3-Dimethylquinoline 1-oxide
-
Acetic anhydride
-
Inert solvent (e.g., Dioxane or Toluene)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylquinoline 1-oxide in a minimal amount of an inert solvent.
-
Add a molar excess of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic anhydride by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 2-acetoxymethyl-3-methylquinoline.
Expected Outcome and Data
The reaction is expected to yield the rearranged product, 2-acetoxymethyl-3-methylquinoline. The table below summarizes expected data based on similar reactions.
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data (Expected) |
| 2-Acetoxymethyl-3-methylquinoline | C₁₃H₁₃NO₂ | 215.25 | 60-80 | ¹H NMR, ¹³C NMR, Mass Spec. |
II. Synthesis of 2-Chloro-3-methylquinoline-4-carbaldehyde
Experimental Protocol
Materials:
-
Substituted N-arylacetamide (as a precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Standard laboratory glassware and equipment
Procedure:
-
In a fume hood, cool a flask containing DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cold DMF with stirring to form the Vilsmeier reagent.
-
To this reagent, add the N-arylacetamide portion-wise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome and Data
This reaction is expected to produce a 2-chloro-3-formylquinoline derivative. The table below summarizes representative data.
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data (Expected) |
| 2-Chloro-3-methylquinoline-4-carbaldehyde | C₁₁H₈ClNO | 205.64 | 70-90 | ¹H NMR, ¹³C NMR, Mass Spec., IR |
Experimental Workflows
Caption: Workflow for the Boekelheide Rearrangement.
Caption: General workflow for the Vilsmeier-Haack Reaction.
Signaling Pathways and Logical Relationships
The synthesized quinoline derivatives can be screened for a variety of biological activities. For instance, many quinoline-based compounds are known to act as kinase inhibitors, which are crucial components of many cellular signaling pathways. A hypothetical screening cascade for a newly synthesized quinoline derivative is depicted below.
Caption: Drug discovery screening cascade.
2,3-Dimethylquinoline 1-Oxide: Application Notes and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline N-oxides represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an N-oxide moiety to the quinoline scaffold can modulate the molecule's physicochemical properties, such as electronic effects and solubility, and influence its pharmacokinetic and pharmacodynamic profiles. While the broader class of quinoline derivatives has been extensively studied for its potential in treating a range of diseases, including cancer, infectious diseases, and inflammatory conditions, specific information on 2,3-dimethylquinoline 1-oxide is limited in publicly available scientific literature.
These application notes and protocols are designed to provide a foundational framework for researchers interested in exploring the potential of 2,3-dimethylquinoline 1-oxide. The methodologies outlined below are based on established protocols for analogous quinoline N-oxides and related heterocyclic compounds and are intended to serve as a starting point for further investigation.
Potential Therapeutic Applications
Based on the known biological activities of structurally related quinoline and quinoline N-oxide derivatives, 2,3-dimethylquinoline 1-oxide could be investigated for the following potential applications:
-
Anticancer Activity: Quinoline N-oxides have been explored as bioreductive prodrugs that can be selectively activated in the hypoxic environment of solid tumors.[1] The N-oxide group can be reduced by cellular reductases to generate cytotoxic species.
-
Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antifungal agents. The N-oxide functionality may enhance antimicrobial potency or alter the spectrum of activity.
-
Anti-inflammatory Activity: Various quinoline derivatives have demonstrated anti-inflammatory properties through the modulation of inflammatory pathways.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of 2,3-dimethylquinoline 1-oxide.
Synthesis of 2,3-Dimethylquinoline 1-Oxide
A common method for the synthesis of quinoline N-oxides is the oxidation of the corresponding quinoline.
Materials:
-
2,3-Dimethylquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 2,3-dimethylquinoline in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution. The molar ratio of the oxidizing agent to the quinoline should be optimized, typically starting with a slight excess of the oxidant.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 2,3-dimethylquinoline 1-oxide.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Visualizing the Synthetic Workflow:
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential anticancer activity of the compound against various cancer cell lines.
Materials:
-
2,3-Dimethylquinoline 1-oxide
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of 2,3-dimethylquinoline 1-oxide in DMSO and make serial dilutions in the complete culture medium.
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Cytotoxicity Assay Workflow:
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Materials:
-
2,3-Dimethylquinoline 1-oxide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare serial twofold dilutions of 2,3-dimethylquinoline 1-oxide in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria only), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Antimicrobial Susceptibility Workflow:
Data Presentation
Quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 2,3-Dimethylquinoline 1-Oxide
| Cell Line | Compound | IC50 (µM) ± SD |
|---|---|---|
| MCF-7 (Breast Cancer) | 2,3-Dimethylquinoline 1-Oxide | Data to be determined |
| A549 (Lung Cancer) | 2,3-Dimethylquinoline 1-Oxide | Data to be determined |
| HCT116 (Colon Cancer) | 2,3-Dimethylquinoline 1-Oxide | Data to be determined |
| Doxorubicin (Control) | Data to be determined | Data to be determined |
Table 2: Antimicrobial Activity of 2,3-Dimethylquinoline 1-Oxide
| Bacterial Strain | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2,3-Dimethylquinoline 1-Oxide | Data to be determined |
| Escherichia coli | 2,3-Dimethylquinoline 1-Oxide | Data to be determined |
| Ciprofloxacin (Control) | Data to be determined | Data to be determined |
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, the following signaling pathways could be investigated to elucidate the mechanism of action of 2,3-dimethylquinoline 1-oxide.
Visualizing a Potential Anticancer Signaling Pathway:
References
Application Notes and Protocols for Reactions with 2,3-Dimethylquinoline 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setup for reactions involving 2,3-dimethylquinoline 1-oxide. The protocols are compiled from available literature on quinoline derivatives and analogous compounds, offering a foundational methodology for researchers.
Synthesis of 2,3-Dimethylquinoline 1-Oxide
Experimental Protocol: N-Oxidation of 2,3-Dimethylquinoline
Materials:
-
2,3-Dimethylquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide
-
Glacial Acetic Acid (if using H₂O₂)
-
Dichloromethane (DCM) or Chloroform
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure (using m-CPBA):
-
Dissolve 2,3-dimethylquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 2,3-dimethylquinoline 1-oxide.
Procedure (using Hydrogen Peroxide):
-
Dissolve 2,3-dimethylquinoline (1 equivalent) in glacial acetic acid.
-
Add 30% hydrogen peroxide (2-3 equivalents) dropwise to the solution.
-
Heat the mixture at 70-80 °C for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like dichloromethane or chloroform.
-
Dry the organic layer, filter, and concentrate to get the crude product.
-
Purify as described above.
Characterization Data
The synthesized 2,3-dimethylquinoline 1-oxide can be characterized using various spectroscopic techniques.
| Spectroscopic Data | Description |
| Mass Spectrometry (MS) | The mass spectrum of the parent compound, 2,3-dimethylquinoline, shows a molecular ion peak (M+) at m/z 157.2117.[1] The mass spectrum of the N-oxide would be expected to show a molecular ion peak at m/z 173, corresponding to the addition of an oxygen atom. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy would confirm the structure. The chemical shifts of the methyl groups and the aromatic protons would be expected to shift downfield upon N-oxidation due to the electron-withdrawing nature of the N-oxide group. |
| Infrared (IR) Spectroscopy | The IR spectrum would show a characteristic N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹. |
Reactions of 2,3-Dimethylquinoline 1-Oxide
2,3-Dimethylquinoline 1-oxide can undergo various reactions, allowing for the synthesis of a range of derivatives. Key reactions include those with phosphorus oxychloride (POCl₃) and acetic anhydride.
Reaction with Phosphorus Oxychloride (POCl₃)
This reaction is a common method for the chlorination of the quinoline ring, typically at the 2- or 4-position. The following is a general procedure that can be adapted for 2,3-dimethylquinoline 1-oxide.
Experimental Protocol:
Materials:
-
2,3-Dimethylquinoline 1-oxide
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, carefully add 2,3-dimethylquinoline 1-oxide (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). The reaction is often performed without a solvent.
-
Cool the mixture in an ice bath to control the initial exothermic reaction.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the solution is alkaline.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chlorinated 2,3-dimethylquinoline derivative.
Reaction with Acetic Anhydride
The reaction of N-oxides with acetic anhydride can lead to rearrangement products. For 2,3-dimethylquinoline 1-oxide, this could potentially result in the formation of an acetoxy derivative at one of the methyl groups. A procedure based on the reaction of isoquinoline with acetic anhydride is provided below.[2]
Experimental Protocol:
Materials:
-
2,3-Dimethylquinoline 1-oxide
-
Acetic anhydride
-
Heating mantle
-
Standard reflux apparatus
Procedure:
-
Place 2,3-dimethylquinoline 1-oxide (1 equivalent) in a round-bottom flask.
-
Add an excess of acetic anhydride (5-10 equivalents).
-
Heat the mixture at reflux (bath temperature of 115-120 °C) for 5 hours.[2]
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the excess acetic anhydride by distillation under vacuum.[2]
-
The residue can then be worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
Purify the product by column chromatography or recrystallization.
Biological Applications and Potential Signaling Pathways
Quinoline derivatives are known to possess a wide range of biological activities, including anticancer properties.[3][4][5][6] While specific data for 2,3-dimethylquinoline 1-oxide is limited, derivatives of the closely related quinazoline scaffold have shown cytotoxic effects against various cancer cell lines.
Cytotoxicity of Related Quinoline Derivatives
The following table summarizes the cytotoxic activity of some quinoline-based compounds against different cancer cell lines, providing an indication of the potential of 2,3-dimethylquinoline 1-oxide derivatives as cytotoxic agents.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-based thiazolidinone derivative 7 | HCT-116 (Colon Cancer) | 7.43 | [4] |
| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | HepG2 (Liver Cancer) | 3.3 | [3] |
| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | MCF-7 (Breast Cancer) | 3.1 | [3] |
| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | A549 (Lung Cancer) | 9.96 | [3] |
| Quinazoline derivative 6n | A549 (Lung Cancer) | 5.9 | [5] |
| Quinazoline derivative 6n | SW-480 (Colorectal Cancer) | 2.3 | [5] |
| Quinazoline derivative 6n | MCF-7 (Breast Cancer) | 5.65 | [5] |
| Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxide 8a | SKOV3 (Ovarian Cancer) | 6.35 | [6] |
| Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxide 8c | A549 (Lung Cancer) | 19.94 | [6] |
Potential Signaling Pathway
Quinoline-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. This ultimately leads to the activation of caspases and apoptosis.
Caption: Potential mechanism of action for a 2,3-dimethylquinoline 1-oxide derivative.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, reaction, and biological evaluation of 2,3-dimethylquinoline 1-oxide derivatives.
Caption: General experimental workflow.
References
- 1. Quinoline, 2,3-dimethyl- [webbook.nist.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of Quinoline, 2,3-dimethyl-, 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2,3-dimethylquinoline 1-oxide, a key intermediate in pharmaceutical and materials science research. The protocols are designed to be scalable and prioritize safety and efficiency.
Part 1: Synthesis of 2,3-Dimethylquinoline
The precursor, 2,3-dimethylquinoline, can be effectively synthesized using the Doebner-von Miller reaction. This classic method involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2][3]
Experimental Protocol: Doebner-von Miller Synthesis of 2,3-Dimethylquinoline
This protocol is adapted for a 100 g scale production.
Materials:
-
o-Nitroaniline
-
Crotonaldehyde
-
Hydrochloric Acid (concentrated)
-
Iron powder
-
Sodium hydroxide
-
Toluene
-
Diatomaceous earth
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Large separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a mixture of o-nitroaniline (138 g, 1 mol) and concentrated hydrochloric acid (200 mL) is prepared.
-
Addition of Crotonaldehyde: The mixture is heated to 90°C with vigorous stirring. Crotonaldehyde (84 g, 1.2 mol) is then added dropwise via the dropping funnel over a period of 2 hours, maintaining the temperature between 90-100°C. The reaction is exothermic and may require occasional cooling to control the temperature.
-
Reduction Step: After the addition is complete, the mixture is stirred at 100°C for an additional 3 hours. The heating is then removed, and iron powder (112 g, 2 mol) is added portion-wise over 1 hour. The mixture is then heated to reflux for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and made alkaline (pH > 10) by the slow addition of a 50% aqueous sodium hydroxide solution. The mixture is then filtered through a pad of diatomaceous earth to remove the iron salts.
-
Extraction and Purification: The filtrate is transferred to a large separatory funnel, and the organic layer is separated. The aqueous layer is extracted with toluene (3 x 200 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2,3-dimethylquinoline.
| Parameter | Value |
| Starting Material | o-Nitroaniline (138 g, 1 mol) |
| Reagent 1 | Crotonaldehyde (84 g, 1.2 mol) |
| Reagent 2 | Iron Powder (112 g, 2 mol) |
| Solvent/Acid | Conc. HCl (200 mL), Toluene |
| Reaction Temperature | 90-100°C (addition), Reflux (reduction) |
| Reaction Time | 8 hours |
| Typical Yield | 70-80% |
| Purification Method | Vacuum Distillation |
Table 1: Quantitative data for the synthesis of 2,3-dimethylquinoline.
Caption: Workflow for the synthesis of 2,3-dimethylquinoline.
Part 2: Scale-Up Synthesis of Quinoline, 2,3-dimethyl-, 1-oxide
The N-oxidation of 2,3-dimethylquinoline can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[4][5] For a scale-up synthesis, careful control of the reaction conditions and adherence to safety protocols are paramount due to the potential hazards of peroxy acids.[6][7]
Experimental Protocol: N-Oxidation of 2,3-Dimethylquinoline
This protocol is designed for a 100 g scale synthesis.
Materials:
-
2,3-Dimethylquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
Equipment:
-
2 L three-necked round-bottom flask with a jacket for cooling/heating
-
Mechanical stirrer
-
Thermometer
-
Powder addition funnel or a solids dosing system
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 2 L jacketed, three-necked flask is equipped with a mechanical stirrer, thermometer, and a powder addition funnel. The flask is charged with 2,3-dimethylquinoline (100 g, 0.636 mol) and dichloromethane (1 L). The solution is cooled to 0-5°C using a circulating chiller.
-
Addition of m-CPBA: m-CPBA (170 g of 77% material, ~0.76 mol) is added portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic, and the addition rate must be carefully controlled.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: The reaction mixture is cooled to 0°C, and saturated aqueous sodium sulfite solution (500 mL) is added slowly to quench the excess m-CPBA. The mixture is stirred for 1 hour.
-
Work-up: The layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate solution (3 x 500 mL) to remove m-chlorobenzoic acid, followed by a wash with brine (500 mL).
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to afford pure 2,3-dimethylquinoline 1-oxide.
| Parameter | Value |
| Starting Material | 2,3-Dimethylquinoline (100 g, 0.636 mol) |
| Oxidizing Agent | m-CPBA (77%, 170 g, ~0.76 mol) |
| Solvent | Dichloromethane (1 L) |
| Reaction Temperature | 0-10°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purification Method | Recrystallization |
Table 2: Quantitative data for the N-oxidation of 2,3-dimethylquinoline.
Caption: Workflow for the N-oxidation of 2,3-dimethylquinoline.
Safety Considerations for Scale-Up
-
m-CPBA Hazards: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in pure form. It is typically supplied with water as a stabilizer. Avoid friction, grinding, and impact.[8][9] Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[10] Large-scale reactions should be conducted behind a blast shield.
-
Peracetic Acid Hazards: If using hydrogen peroxide and acetic acid as an alternative, be aware that peracetic acid is highly corrosive and a dangerous explosion hazard, especially at elevated temperatures.[11][12][13][14][15]
-
Exothermic Reaction: The N-oxidation reaction is exothermic. Proper temperature control is critical to prevent a runaway reaction. A jacketed reactor with a reliable cooling system is essential for scale-up.
-
Quenching: The quenching of excess peroxide must be done carefully and at a low temperature to control the exotherm.
-
Solvent Choice: Dichloromethane is a common solvent, but its environmental and health impacts should be considered. Alternative solvents should be evaluated for scalability and safety.
-
Purification: Industrial-scale purification may involve crystallization, which should be designed to minimize solvent use and maximize product recovery and purity.
Alternative N-Oxidation Protocol using Hydrogen Peroxide and Acetic Acid
For a greener and potentially more cost-effective approach, a mixture of hydrogen peroxide and acetic acid can be used to generate peracetic acid in situ.[16][17][18]
Procedure Outline:
-
Dissolve 2,3-dimethylquinoline in glacial acetic acid.
-
Cool the mixture to 10-15°C.
-
Slowly add 30-35% hydrogen peroxide, maintaining the temperature below 25°C.
-
After the addition, heat the mixture to 60-70°C and monitor the reaction until completion.
-
Cool the reaction mixture and carefully neutralize the excess acid.
-
Extract the product with a suitable organic solvent and purify as described above.
Note: This method requires careful control of temperature and reagent addition to manage the exothermic reaction and the potential hazards of peracetic acid.[11][12][13]
Caption: Overall synthetic pathway for 2,3-dimethylquinoline 1-oxide.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Peracetic Acid Uses and Hazards [publications.aiha.org]
- 12. nj.gov [nj.gov]
- 13. solenis.com [solenis.com]
- 14. Peracetic Acid (C2H4O3): Health Impacts and Safety Precautions [gasdetection.com]
- 15. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 16. pp.bme.hu [pp.bme.hu]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoline, 2,3-dimethyl-, 1-oxide
Welcome to the technical support center for the synthesis of Quinoline, 2,3-dimethyl-, 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Oxidizing Agent | Use a fresh batch of oxidizing agent (e.g., m-CPBA, peracetic acid). The purity of m-CPBA can be checked by titration. Commercial m-CPBA is often around 70-77% pure and contains m-chlorobenzoic acid and water.[1] | An increase in the conversion of the starting material to the N-oxide. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature or extend the reaction time. For m-CPBA oxidations, reactions are often run at room temperature for several hours.[2] For peracetic acid, the reaction may require heating.[3] | Complete consumption of the starting material (2,3-dimethylquinoline) observed on TLC. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the oxidizing agent to the quinoline substrate. A slight excess (1.1-1.5 equivalents) of the oxidizing agent is typically used.[2] | Optimal conversion to the desired product without excessive side-product formation. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations.[4] Acetic acid is often used as a solvent for hydrogen peroxide-based oxidations.[5] | Improved solubility of reactants and a higher reaction rate. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Oxidizing Agent/Byproducts | For m-CPBA reactions, the main byproduct is m-chlorobenzoic acid, which can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup.[6] Alternatively, precipitation of the benzoic acid can be achieved by cooling the reaction mixture.[6] | A purer product with the acidic byproduct removed. |
| Unreacted Starting Material | If the reaction has not gone to completion, purify the crude product using column chromatography. N-oxides are generally more polar than their parent quinolines.[7] | Separation of the more polar N-oxide from the less polar starting material. |
| Side-Reaction Products | Over-oxidation or side reactions with the methyl groups can occur. Optimize reaction conditions (temperature, reaction time, and amount of oxidant) to minimize these. Purification by column chromatography or recrystallization may be necessary. | Isolation of the pure desired product from byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for the N-oxidation of 2,3-dimethylquinoline?
Both meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (generated in situ from hydrogen peroxide and acetic acid) are commonly used and effective for the N-oxidation of quinolines.[3][8] The choice often depends on the scale of the reaction, cost, and safety considerations. m-CPBA is a solid and relatively easy to handle on a lab scale, while peracetic acid is often preferred for larger-scale syntheses due to cost-effectiveness.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. The N-oxide product is significantly more polar than the starting 2,3-dimethylquinoline. A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The product spot will have a lower Rf value than the starting material spot.
Q3: What are the typical reaction conditions for the synthesis of 2,3-dimethylquinoline-1-oxide?
-
Using m-CPBA: The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) at room temperature. A slight excess of m-CPBA (1.1-1.2 equivalents) is added portion-wise to a solution of 2,3-dimethylquinoline. The reaction is stirred for several hours until completion is observed by TLC.
-
Using Peracetic Acid: This is often generated in situ by reacting hydrogen peroxide (30-35% aqueous solution) with acetic acid. The 2,3-dimethylquinoline is dissolved in acetic acid, and hydrogen peroxide is added dropwise. The reaction mixture may require heating (e.g., 70-80 °C) for a few hours.[5]
Q4: How do I purify the final product?
Purification can be achieved by a combination of methods:
-
Workup: After the reaction, a basic wash (e.g., with saturated sodium bicarbonate solution) is often used to remove acidic byproducts like m-chlorobenzoic acid.
-
Column Chromatography: This is a very effective method for separating the polar N-oxide from the non-polar starting material and other non-polar impurities.[7] A silica gel column with a gradient elution of hexane/ethyl acetate or DCM/methanol is commonly used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) can yield a highly pure product.
Q5: Are there any safety precautions I should be aware of?
Yes. Both m-CPBA and peracetic acid are strong oxidizing agents and should be handled with care.[1][3]
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Peroxy acids can be shock-sensitive and potentially explosive, especially in concentrated form.[3]
-
Reactions involving peroxy compounds can be exothermic. It is important to control the rate of addition of the oxidizing agent and provide cooling if necessary.
-
Always work in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylquinoline (Starting Material) via Combes Synthesis
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[9] For 2,3-dimethylquinoline, aniline is reacted with acetylacetone.
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium Hydroxide solution (10% w/v)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol.
-
Slowly add acetylacetone (1.1 equivalents) to the solution while stirring.
-
Carefully add concentrated sulfuric acid (2-3 equivalents) dropwise to the mixture. The reaction is exothermic, so cooling in an ice bath may be necessary.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethylquinoline.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound using m-CPBA
Materials:
-
2,3-Dimethylquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2,3-dimethylquinoline (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.2 equivalents) portion-wise to the solution at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate or DCM/methanol) or by recrystallization.
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Molar Ratio (Oxidant:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| m-CPBA | 1.2 : 1 | Dichloromethane | 25 | 4-6 | 85-95 |
| Peracetic Acid (in situ) | 1.5 : 1 (H₂O₂) | Acetic Acid | 75 | 3-5 | 75-85 |
Note: Yields are representative and can vary based on reaction scale and purification method.
Visualizations
References
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2,3-Dimethylquinoline 1-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylquinoline 1-oxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2,3-dimethylquinoline 1-oxide, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of 2,3-Dimethylquinoline 1-Oxide
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material (2,3-dimethylquinoline) is still present, prolong the reaction time. |
| - Increase Oxidant Equivalents: The amount of the oxidizing agent (e.g., m-CPBA) may be insufficient. A slight excess (1.1 to 1.5 equivalents) is often recommended. However, a large excess can lead to side reactions. | |
| - Elevate Reaction Temperature: While the N-oxidation is often performed at room temperature or slightly above, a moderate increase in temperature may be necessary for less reactive substrates. However, be cautious as higher temperatures can also promote side reactions. | |
| Degradation of Product | - Control Reaction Temperature: Exothermic reactions can lead to a temperature increase, causing degradation of the N-oxide. Ensure proper temperature control, especially during the addition of the oxidizing agent. |
| - Use a Milder Oxidizing Agent: If harsh conditions are leading to decomposition, consider alternative, milder oxidizing agents such as hydrogen peroxide in acetic acid, although this may require longer reaction times. | |
| Issues with Starting Material | - Verify Purity of 2,3-Dimethylquinoline: Impurities in the starting material can interfere with the reaction. Purify the 2,3-dimethylquinoline by distillation or recrystallization if necessary. |
| Inefficient Work-up | - Optimize Extraction pH: During aqueous work-up, ensure the pH is appropriately adjusted to maximize the extraction of the N-oxide into the organic phase. |
Issue 2: Presence of Significant Amounts of Byproducts
| Potential Cause | Side Reaction | Recommended Solution |
| Excess Oxidizing Agent | Over-oxidation: The aromatic ring or the methyl groups can be oxidized, leading to the formation of hydroxylated or carboxylated byproducts. | - Use Stoichiometric Amounts of Oxidant: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess (e.g., 1.1 equivalents) and add it portion-wise to the reaction mixture. |
| Reaction with Byproducts of Oxidant | Formation of m-Chlorobenzoic Acid (from m-CPBA): This is a common byproduct that can complicate purification. | - Aqueous Wash: During work-up, wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution to remove acidic byproducts like m-chlorobenzoic acid.[1] |
| Rearrangement of the N-Oxide | Polonovski-Potier Reaction: If the reaction is performed in the presence of an acid anhydride (e.g., acetic anhydride, which can be present as an impurity in acetic acid), the N-oxide can undergo rearrangement.[2][3][4][5] | - Use Anhydrous Solvents: Ensure that the solvents and reagents are free from acid anhydrides. |
| Hydroxylation of the Ring | Formation of Hydroxylated Byproducts: In some cases, hydroxylation of the quinoline ring, for example at the 8-position, can occur. | - Optimize Reaction Conditions: Milder reaction conditions (lower temperature, controlled addition of oxidant) can minimize ring functionalization. |
| Ring Opening | Cleavage of the Heterocyclic Ring: Under harsh oxidative conditions, the quinoline ring system can be susceptible to oxidative cleavage.[6] | - Use Milder Oxidizing Agents: Avoid strong oxidizing agents. Peroxy acids like m-CPBA or hydrogen peroxide in acetic acid are generally suitable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 2,3-dimethylquinoline 1-oxide?
A1: The most common and generally effective method is the N-oxidation of 2,3-dimethylquinoline using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) or chloroform. Hydrogen peroxide in glacial acetic acid is another frequently used method.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The product, 2,3-dimethylquinoline 1-oxide, is typically more polar than the starting material, 2,3-dimethylquinoline, and will have a lower Rf value.
Q3: What are the key safety precautions to take during this synthesis?
A3: Peroxy acids like m-CPBA are potentially explosive and should be handled with care. Avoid grinding the solid and store it at low temperatures. The reaction can be exothermic, so it is important to control the temperature, especially during the addition of the oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: My final product is contaminated with m-chlorobenzoic acid. How can I remove it?
A4: m-Chlorobenzoic acid is an acidic byproduct of m-CPBA oxidation. It can be effectively removed by washing the organic extract with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), during the work-up procedure.[1]
Q5: I observe the formation of multiple unidentified spots on my TLC plate. What could be the cause?
A5: The formation of multiple byproducts can be due to several factors, including the use of an excessive amount of oxidizing agent, high reaction temperatures, or the presence of impurities in the starting materials or solvents. This can lead to over-oxidation of the ring or methyl groups, or rearrangement reactions. It is recommended to carefully control the reaction conditions and ensure the purity of all reagents.
Experimental Protocols
Synthesis of 2,3-Dimethylquinoline 1-Oxide using m-CPBA
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2,3-Dimethylquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2,3-dimethylquinoline (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the cooled 2,3-dimethylquinoline solution over a period of 30-60 minutes, while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture again to 0 °C to precipitate out some of the m-chlorobenzoic acid.
-
Filter the mixture and wash the filtrate with saturated aqueous sodium bicarbonate solution to remove the remaining m-chlorobenzoic acid and any unreacted m-CPBA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table provides hypothetical data on the effect of oxidant equivalents on the yield of 2,3-dimethylquinoline 1-oxide and the formation of a common byproduct, which could be a hydroxylated species. This data is for illustrative purposes to guide optimization.
| Equivalents of m-CPBA | Yield of 2,3-Dimethylquinoline 1-Oxide (%) | Formation of Byproduct A (%) |
| 1.0 | 75 | 5 |
| 1.2 | 90 | 8 |
| 1.5 | 85 | 15 |
| 2.0 | 60 | 35 |
Visualizations
DOT Script for Synthesis and Side Reactions:
Caption: Synthesis pathway of 2,3-dimethylquinoline 1-oxide and potential side reactions.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the synthesis of 2,3-dimethylquinoline 1-oxide.
References
- 1. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00327B [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. synarchive.com [synarchive.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quinoline, 2,3-dimethyl-, 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Quinoline, 2,3-dimethyl-, 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two primary recommended purification techniques for this compound, a polar heterocyclic N-oxide, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are common impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities may include unreacted 2,3-dimethylquinoline, residual oxidizing agents (e.g., m-CPBA, hydrogen peroxide), and byproducts from potential side reactions. The polarity of these impurities will influence the choice of purification strategy.
Q3: My compound appears as an oil and is difficult to crystallize. What can I do?
A3: "Oiling out" is a common issue with polar compounds. This can happen if the solvent's boiling point is too close to the compound's melting point or if the solution is supersaturated.[1] Try using a mixed solvent system to better control solubility.[2][3] Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.
Q4: Is this compound stable on silica gel?
A4: While many N-oxides are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[4] It is advisable to test the stability of your compound on a small scale using a TLC plate before performing column chromatography. If degradation is observed, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[5]
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Cause: The solvent is not polar enough.
-
Solution:
-
Add a small amount of a more polar co-solvent in which the compound is more soluble. Common solvent pairs for polar compounds include ethanol/water or methanol/acetone.[2][6]
-
Ensure you are using a sufficient volume of the hot solvent. Add the solvent in small portions to the heated compound until it just dissolves.
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Add a less polar "anti-solvent" dropwise to the cooled solution until it becomes slightly cloudy, then warm slightly to redissolve and cool slowly.[3]
-
Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Cool the solution in an ice bath or refrigerator for an extended period.
-
Issue 3: The purified compound's melting point is still broad.
-
Cause: The compound is still impure, or the crystals are wet with solvent.
-
Solution:
-
Perform a second recrystallization, potentially with a different solvent system.
-
Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
-
Column Chromatography
Issue 1: The compound does not move from the baseline on the TLC plate, even with highly polar solvents.
-
Cause: The compound is highly polar and strongly adsorbed to the silica gel.
-
Solution:
-
Add a small percentage of methanol (e.g., 5-10%) to your dichloromethane (DCM) or ethyl acetate eluent.[7]
-
Consider using a more polar stationary phase like alumina or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9][10] HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of a polar solvent like water.[11]
-
For basic compounds like quinoline derivatives, adding a small amount of a base like triethylamine or ammonia to the eluent can help reduce streaking and improve mobility.[5][12]
-
Issue 2: The compound streaks badly on the TLC plate and the column.
-
Cause: This is common for polar and basic compounds due to strong interactions with the acidic silica gel.
-
Solution:
-
Add a small amount (0.5-2%) of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic impurities.
-
Use a different stationary phase, such as neutral or basic alumina.
-
Issue 3: The fractions are not pure, and there is significant overlap between the compound and impurities.
-
Cause: The chosen eluent system does not provide adequate separation.
-
Solution:
-
Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Use a shallower solvent gradient during column chromatography. Start with a less polar eluent and gradually increase the polarity.
-
Ensure the column is packed properly to avoid channeling. The sample should be loaded in a narrow band.
-
Data Presentation
Table 1: General Purification Parameters for Quinoline N-Oxides
| Parameter | Recrystallization | Column Chromatography |
| Common Solvents/Eluents | Mixed solvents such as: - Ethanol/Water - Methanol/Acetone - Ethyl acetate/Hexane | Gradient elution with: - Dichloromethane/Methanol (e.g., 98:2 to 90:10) - Ethyl acetate/Petroleum Ether (e.g., 1:9) |
| Stationary Phase | N/A | Silica Gel (standard or deactivated), Alumina (neutral or basic) |
| Expected Purity | >98% (can be improved with multiple recrystallizations) | >95% (dependent on separation efficiency) |
| Typical Yield | 60-90% (loss with each recrystallization step) | 70-95% (dependent on loading and separation) |
Note: The values in this table are general estimates for quinoline N-oxides and may need to be optimized for this compound.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. Mixed solvent systems are often effective.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that gives good separation of the target compound from impurities (aim for an Rf of 0.2-0.4). Silica gel is a common stationary phase.[13][14]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, dry loading can be used.[15]
-
Elution: Start eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. quora.com [quora.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. teledynelabs.com [teledynelabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethylquinoline 1-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,3-dimethylquinoline 1-oxide. The information is compiled from established synthetic methodologies for quinoline derivatives and related N-oxides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2,3-dimethylquinoline 1-oxide, a process that typically involves the oxidation of 2,3-dimethylquinoline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive oxidizing agent.- Insufficient reaction temperature.- Inappropriate solvent.- Catalyst (if used) is inactive or poisoned. | - Use a fresh batch of oxidizing agent (e.g., m-CPBA, hydrogen peroxide).- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Screen alternative solvents such as acetic acid, dichloromethane, or chloroform.- If using a catalytic system, ensure the catalyst is pure and consider screening other catalysts. |
| Formation of Multiple Products/Byproducts | - Over-oxidation of the desired product.- Side reactions involving the methyl groups.- Ring opening or decomposition under harsh conditions.[1] | - Reduce the reaction time and monitor closely by TLC.- Use a milder oxidizing agent or a stoichiometric amount.- Lower the reaction temperature.- Consider using a buffered reaction medium to control pH. |
| Difficulty in Product Isolation | - Product is highly soluble in the aqueous phase during workup.- Formation of an emulsion during extraction.- Product co-elutes with starting material or impurities during chromatography. | - Adjust the pH of the aqueous layer to suppress the solubility of the N-oxide.- Use brine to break up emulsions during extraction.- Optimize the solvent system for column chromatography; consider using a gradient elution. |
| Deoxygenation of the Product | - Presence of reducing agents.- Instability of the N-oxide under the reaction or workup conditions. | - Ensure all reagents and solvents are free from reducing impurities.- Some deoxygenation can occur with certain catalysts and solvents; for instance, 1,2-dichloroethane can act as a reducing agent in some copper-catalyzed reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-oxidation of quinolines?
A1: The most common method for the N-oxidation of quinolines is the reaction of the parent quinoline with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid.[3][4]
Q2: What are typical reaction conditions for the synthesis of 2,3-dimethylquinoline 1-oxide?
A2: While specific optimized conditions for 2,3-dimethylquinoline 1-oxide are not extensively reported, general conditions for quinoline N-oxidation can be applied as a starting point. This typically involves dissolving 2,3-dimethylquinoline in a suitable solvent like dichloromethane or acetic acid and treating it with an oxidizing agent like m-CPBA or hydrogen peroxide at room temperature or with gentle heating.
Q3: What are potential side reactions to be aware of?
A3: Side reactions can include oxidation of the methyl groups, electrophilic substitution on the benzene ring (especially under strongly acidic conditions), and in some cases, ring-opening of the pyrimidine nucleus, which can lead to reduced yields.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The product, 2,3-dimethylquinoline 1-oxide, is typically more polar than the starting material, 2,3-dimethylquinoline, and will have a lower Rf value.
Q5: Are there any safety precautions I should take?
A5: Peroxy acids are strong oxidizing agents and can be explosive, especially in concentrated form. They should be handled with care behind a safety shield. Reactions should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a general procedure for the N-oxidation of quinolines and serves as a starting point for optimization.
Materials:
-
2,3-Dimethylquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3-dimethylquinoline (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol provides an alternative method using a different oxidizing system.
Materials:
-
2,3-Dimethylquinoline
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3-dimethylquinoline (1 equivalent) in glacial acetic acid.
-
Heat the solution to 60-70 °C.
-
Add hydrogen peroxide (2-3 equivalents) dropwise to the heated solution.
-
Maintain the temperature and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product with dichloromethane or chloroform.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-oxidation of 2,3-dimethylquinoline.
Caption: A logical flowchart for troubleshooting the synthesis of 2,3-dimethylquinoline 1-oxide.
References
"troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide"
This guide provides troubleshooting advice and frequently asked questions for researchers working with Quinoline, 2,3-dimethyl-, 1-oxide in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
The reactivity of this compound is largely influenced by the N-oxide group, which increases the electron density on the quinoline ring, particularly at the C2 and C8 positions. The methyl groups at C2 and C3 also influence the regioselectivity of reactions due to steric and electronic effects. The oxygen atom of the N-oxide is nucleophilic and can act as a mild oxidant.[1]
Q2: I am having trouble with the synthesis of this compound. What are some common issues?
A frequent challenge in the synthesis of heteroaromatic N-oxides is the removal of byproducts from the oxidation reaction.[1] For instance, when using m-chloroperoxybenzoic acid (m-CPBA), the resulting m-chlorobenzoic acid can be difficult to separate from the product, potentially lowering the isolated yield.[1] Alternative oxidation methods, such as using methyltrioxorhenium with hydrogen peroxide, can be more efficient for unhindered quinolines, but their effectiveness may be sensitive to steric hindrance.[1]
Q3: My C-H functionalization reaction at the C2 position is giving low yields. What could be the problem?
Low yields in C2-functionalization of quinoline N-oxides can be attributed to several factors:
-
Catalyst Choice: Palladium(II) acetate in acetic acid typically favors C2-H activation.[2] However, the presence of substituents, like the 2,3-dimethyl groups, can influence the outcome.
-
Steric Hindrance: The methyl group at the C2 position can sterically hinder the approach of the catalyst and the coupling partner.
-
Reaction Conditions: Temperature, solvent, and the nature of the base or additives can significantly impact the reaction's efficiency. For instance, in copper-catalyzed aminations, the choice of the copper catalyst and oxidant is crucial for achieving high yields.[3]
Q4: I am observing unexpected regioselectivity in my reaction, with substitution occurring at the C8 position instead of C2. Why is this happening?
The regioselectivity of C-H functionalization on quinoline N-oxides is highly dependent on the metal catalyst used. While Pd(II) acetate often directs functionalization to the C2 position, other catalysts like Pd(II)Cl2 have been shown to favor C8 activation.[2] Iridium catalysts have also been reported to exclusively promote C8 amidation.[4] This change in selectivity is attributed to different reaction mechanisms and the stability of the resulting metallacycle intermediates.[2][4]
Troubleshooting Guide
Problem 1: Low Yield or No Reaction in C-H Arylation at the C2 Position
| Possible Cause | Suggested Solution |
| Incorrect Catalyst System | For C2-arylation, a common catalytic system is Pd(OAc)2 with an oxidant like Ag2CO3.[3] Ensure the catalyst and oxidant are fresh and used in the correct stoichiometry. |
| Steric Hindrance from 2-Methyl Group | Consider using a less bulky arylating agent. Optimization of reaction temperature and time may be necessary to overcome the steric barrier. |
| Poor Solubility of Reagents | Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Consider screening different solvents. |
| Deactivation of the Catalyst | The presence of impurities in the starting materials or solvent can poison the catalyst. Ensure all components are pure. |
Problem 2: Formation of 2-Quinolinone Byproduct
| Possible Cause | Suggested Solution |
| Presence of Water | In some Pd(II)Cl2 catalyzed C8-H activation reactions, the presence of water can lead to the formation of 2-quinolinones.[2] Ensure the reaction is carried out under anhydrous conditions using dry solvents and reagents. |
| Reaction Conditions Favoring Hydrolysis | High temperatures or prolonged reaction times in the presence of nucleophilic species can sometimes lead to the formation of quinolinones. Optimize the reaction conditions to minimize this side reaction. |
Problem 3: Difficulty in Removing the N-Oxide Group After a Successful Reaction
| Possible Cause | Suggested Solution |
| Inefficient Reducing Agent | PCl3 is a commonly used and effective reagent for the reduction of the N-oxide to the corresponding quinoline.[3] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion. Adjust reaction time or temperature if necessary. |
Experimental Workflows & Logical Relationships
The following diagrams illustrate common experimental workflows and the logic behind troubleshooting certain reaction types involving this compound.
Caption: Troubleshooting workflow for low-yield C-H functionalization reactions.
Caption: Catalyst selection guide for regioselective C-H functionalization.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
"stability and degradation of 2,3-dimethylquinoline 1-oxide"
Disclaimer: Specific stability and degradation data for 2,3-dimethylquinoline 1-oxide are limited in published literature. The following guidance is based on established principles for quinoline N-oxides and related heterocyclic compounds. Experimental verification is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: My solution of 2,3-dimethylquinoline 1-oxide is changing color and showing new spots on TLC/peaks in LC-MS after being left on the benchtop. What is likely happening?
A1: 2,3-Dimethylquinoline 1-oxide is likely susceptible to photodegradation. Quinoline N-oxides are known to undergo photochemical reactions upon exposure to light, especially UV or visible light.[1][2][3] This can lead to the formation of various degradation products, resulting in discoloration and the appearance of new analytical signals. To minimize this, we recommend:
-
Storing the compound and its solutions in amber vials or wrapping containers in aluminum foil.
-
Performing experiments under low-light conditions or using light filters.
-
Preparing solutions fresh whenever possible.
Q2: I am running a reaction at an elevated temperature and suspect my 2,3-dimethylquinoline 1-oxide is degrading. What is its expected thermal stability?
A2: While some quinoline N-oxide derivatives have shown stability up to 90 °C for several hours, aromatic N-oxides can be prone to decomposition and rearrangement at temperatures above 150 °C.[1][4] Thermal degradation may be less common than photodegradation under typical laboratory conditions but can become significant at higher temperatures. Degradation pathways may differ from those induced by light. We advise running a thermal stability test on a small scale if your experimental conditions involve high temperatures.
Q3: What are the potential degradation products of 2,3-dimethylquinoline 1-oxide?
A3: Based on the reactivity of other quinoline N-oxides, the primary degradation products depend on the degradation pathway (photochemical, thermal, or microbial).
-
Photodegradation: The most common photodegradation pathway involves the cleavage of the N-O bond, leading to the formation of 2,3-dimethylquinoline.[1][3] Other possible products include rearrangements to form carbostyril (quinolinone) derivatives or the formation of benzoxazepine-type structures.[2]
-
Microbial Degradation: While not specific to the N-oxide, the parent quinoline ring can be hydroxylated by microorganisms.[5][6] It is plausible that 2,3-dimethylquinoline 1-oxide could undergo similar transformations if exposed to microbial contamination.
Q4: How can I monitor the stability of my 2,3-dimethylquinoline 1-oxide sample and identify its degradation products?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS), such as a QDa, is a powerful technique.[7]
-
HPLC-PDA can separate the parent compound from its degradation products and provide initial UV-Vis spectral information.
-
LC-MS is essential for identifying the mass of the degradation products, which is key to elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule upon degradation.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent results in biological or chemical assays.
| Possible Cause | Troubleshooting Step |
| On-the-fly Degradation: The compound is degrading in the assay medium upon exposure to light from lab fixtures or plate readers. | 1. Protect assay plates from light using dark lids or by working in a dark room. 2. Minimize the duration of light exposure during plate reading. 3. Include a "time-zero" control to assess immediate degradation. |
| Thermal Instability: The compound is degrading at the incubation temperature (e.g., 37 °C). | 1. Run a control experiment with the compound in the assay buffer at the incubation temperature and analyze for degradation over time using HPLC. 2. If instability is confirmed, consider using a more stable analog or reducing the incubation time. |
| Reactivity with Media Components: The N-oxide may react with components in the solvent or assay buffer. | 1. Test the stability of the compound in different solvents and buffers to identify a non-reactive medium. 2. Be aware that N-oxides can be reduced in the presence of certain biological reductants. |
Issue 2: Appearance of unexpected peaks in analytical chromatograms.
| Possible Cause | Troubleshooting Step |
| Sample Preparation Induced Degradation: The compound is degrading during sample preparation (e.g., sonication, heating, or exposure to strong acids/bases). | 1. Prepare samples under cooled and light-protected conditions. 2. Avoid harsh pH conditions unless required for the analysis, and if so, neutralize the sample as quickly as possible. 3. Analyze a sample with minimal preparation to see if the degradant is still present. |
| On-Column Degradation: The compound is degrading on the HPLC column. | 1. Try a different column stationary phase (e.g., Phenyl, C8 instead of C18). 2. Adjust the mobile phase pH to a more neutral range if possible. 3. Lower the column temperature. |
Data Presentation
When conducting stability studies, we recommend collecting the following quantitative data and organizing it for clear comparison.
Table 1: Potential Degradation Products of 2,3-Dimethylquinoline 1-oxide
| Degradation Pathway | Potential Product Name | Proposed Structure | Expected Mass [M+H]⁺ |
| Photochemical (Deoxygenation) | 2,3-Dimethylquinoline | C₁₁H₁₁N | 158.21 |
| Photochemical (Rearrangement) | 2,3-Dimethyl-4-quinolinone | C₁₁H₁₁NO | 174.21 |
| Photochemical (Rearrangement) | 3,4-Dimethyl-2-quinolinone | C₁₁H₁₁NO | 174.21 |
Table 2: Example Stability Data for 2,3-Dimethylquinoline 1-oxide
| Condition | Solvent | Time (hours) | Parent Compound Remaining (%) | t₁/₂ (hours) |
| Ambient Light, 25 °C | Methanol | 0, 2, 4, 8, 24 | [Experimental Data] | [Calculated] |
| Dark, 25 °C | Methanol | 0, 2, 4, 8, 24 | [Experimental Data] | [Calculated] |
| 365 nm UV light, 25 °C | Methanol | 0, 0.5, 1, 2, 4 | [Experimental Data] | [Calculated] |
| Dark, 50 °C | Acetonitrile | 0, 2, 4, 8, 24 | [Experimental Data] | [Calculated] |
Experimental Protocols
Protocol 1: Photostability Assessment
-
Solution Preparation: Prepare a stock solution of 2,3-dimethylquinoline 1-oxide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into two sets of clear and amber glass vials.
-
Exposure:
-
Place the "light-exposed" set (clear vials) in a photostability chamber with a controlled light source (e.g., 427 nm lamp) or under ambient laboratory light.[1]
-
Place the "dark control" set (amber vials) in the same location, wrapped completely in aluminum foil.
-
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each set.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls and the time-zero sample. Calculate the percentage of the parent compound remaining and identify any major degradation products.
Protocol 2: Thermal Stability Assessment
-
Solution Preparation: Prepare a stock solution of 2,3-dimethylquinoline 1-oxide in a suitable, high-boiling point solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Sample Aliquoting: Aliquot the solution into sealed vials.
-
Incubation: Place the vials in a calibrated oven or heating block at the desired temperatures (e.g., 40 °C, 60 °C, 80 °C). Include a control set kept at room temperature.
-
Time Points: At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), remove a vial from each temperature and allow it to cool to room temperature.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the degradation rate at each temperature to understand the thermal liability of the compound.
Protocol 3: General HPLC-MS Analytical Method
-
Column: Zorbax phenyl column or equivalent C18.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient suitable for separating polar and non-polar compounds (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
PDA/UV: Scan from 200-450 nm, monitor at a specific wavelength corresponding to the absorbance maximum of the parent compound.
-
MS (QDa): Positive ion electrospray mode, scan a mass range from m/z 100-500.
-
Visualizations
Caption: Proposed photodegradation pathways for 2,3-dimethylquinoline 1-oxide.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Radical generation enabled by photoinduced N–O bond fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: 2,3-Dimethylquinoline 1-Oxide
This technical support center provides guidance on the handling, storage, and troubleshooting for experiments involving 2,3-dimethylquinoline 1-oxide. The information is compiled from safety data sheets of analogous compounds and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,3-dimethylquinoline 1-oxide?
A1: Based on data from similar compounds, 2,3-dimethylquinoline 1-oxide is expected to be toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What are the recommended storage conditions for 2,3-dimethylquinoline 1-oxide?
A2: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4] Protect from moisture and keep away from strong oxidizing agents, strong acids, and strong bases.[2][4]
Q3: What is the appropriate personal protective equipment (PPE) for handling this compound?
A3: Wear protective gloves, clothing, and eye/face protection.[1][2] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[1][2]
Q4: How should I dispose of waste containing 2,3-dimethylquinoline 1-oxide?
A4: Dispose of contents and container to an approved waste disposal plant.[1][2] Do not release into the environment.[4]
Q5: What should I do in case of accidental exposure?
A5:
-
If swallowed: Immediately call a poison center or doctor.[1][5]
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound has discolored (e.g., turned from off-white/beige to brown) | Exposure to air, light, or moisture. | While the compound may still be usable for some applications, discoloration suggests potential degradation. It is recommended to use a fresh, properly stored batch for sensitive experiments. Store the compound under an inert atmosphere if possible.[4][6] |
| Poor solubility in aqueous solutions | The compound has low water solubility. | 2,3-dimethylquinoline, a related compound, has limited solubility in water but is soluble in organic solvents like ethanol, acetone, and chloroform.[7] For aqueous reactions, consider using a co-solvent or preparing a stock solution in a water-miscible organic solvent. |
| Inconsistent experimental results | Impurities in the compound or degradation. | Verify the purity of your compound using analytical techniques such as NMR or mass spectrometry. Ensure proper storage conditions have been maintained. |
| Precipitation of the compound during an experiment | Change in solvent composition, temperature, or pH. | Review the experimental protocol to identify any steps that could alter the solubility. Consider adjusting the solvent system or temperature. |
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Likely a beige or off-white powder/solid.[1] | Based on similar compounds. |
| Water Solubility | Expected to be low.[1][7] | The related compound 2,3-dimethylquinoline has limited water solubility.[7] |
| Organic Solvent Solubility | Expected to be soluble in solvents like ethanol, acetone, and chloroform.[7] | Based on the solubility of 2,3-dimethylquinoline.[7] |
| Melting Point | Not available for the 1-oxide. 2,3-dimethylquinoxaline has a melting point of 102-107 °C.[1] | This can be used as a rough estimate. |
Experimental Protocols
Protocol: Preparation of a Stock Solution of 2,3-dimethylquinoline 1-oxide
This protocol outlines the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO).
Materials:
-
2,3-dimethylquinoline 1-oxide
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: For a 10 mM solution in 10 mL of DMSO, the required mass of 2,3-dimethylquinoline 1-oxide (MW: 173.21 g/mol ) is 1.7321 mg.
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of 2,3-dimethylquinoline 1-oxide.
-
Dissolve the compound: Transfer the weighed compound to a 10 mL volumetric flask. Add a small amount of DMSO to dissolve the solid.
-
Bring to volume: Once the solid is completely dissolved, add DMSO to the 10 mL mark.
-
Homogenize: Cap the flask and mix thoroughly using a vortex mixer or sonicator until the solution is homogeneous.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A general experimental workflow involving 2,3-dimethylquinoline 1-oxide.
Caption: Key safety and handling considerations for 2,3-dimethylquinoline 1-oxide.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of Quinoline, 2,3-dimethyl-, 1-oxide
Welcome to the technical support center for the synthesis of Quinoline, 2,3-dimethyl-, 1-oxide. This guide provides researchers, scientists, and drug development professionals with detailed alternative synthetic routes, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful experimentation.
I. Synthetic Overview & Alternative Routes
The synthesis of this compound is typically achieved through a two-step process. First, 2,3-dimethylquinoline is synthesized, followed by its N-oxidation. Below are two common and effective alternative routes for the initial synthesis of 2,3-dimethylquinoline.
Route 1: Doebner-von Miller Synthesis
This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of 2,3-dimethylquinoline, aniline is reacted with 2-methyl-2-butenal.
Route 2: Combes Quinoline Synthesis
This alternative involves the acid-catalyzed condensation of an aniline with a β-diketone. To produce 2,3-dimethylquinoline, aniline is reacted with 3-methyl-2,4-pentanedione.
The subsequent step for both routes is the N-oxidation of the resulting 2,3-dimethylquinoline. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid.
II. Experimental Protocols & Data
A. Synthesis of 2,3-dimethylquinoline (Doebner-von Miller Route)
Experimental Protocol:
-
A mixture of aniline (10 mmol), 2-methyl-2-butenal (12 mmol), and an acid catalyst (e.g., hydrochloric acid or zinc chloride, 10 mmol) in a suitable solvent (e.g., ethanol or water) is prepared.
-
An oxidizing agent, such as arsenic acid or nitrobenzene, is added to the mixture.
-
The reaction mixture is heated to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and the pH is adjusted to be basic (pH 8-9) using a sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or vacuum distillation to yield pure 2,3-dimethylquinoline.
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | Reflux |
| Purification Method | Column Chromatography / Vacuum Distillation |
B. N-Oxidation of 2,3-dimethylquinoline
Experimental Protocol:
-
2,3-dimethylquinoline (10 mmol) is dissolved in a chlorinated solvent such as dichloromethane or chloroform (50 mL).
-
The solution is cooled in an ice bath to 0-5 °C.
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents, 12 mmol) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 5-24 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting 3-chlorobenzoic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by recrystallization or column chromatography.
| Parameter | Value |
| Typical Yield | 80-95% |
| Reaction Time | 5-24 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Purification Method | Recrystallization / Column Chromatography |
III. Visualized Workflows
Doebner-von Miller Synthesis Workflow
Caption: Workflow for Doebner-von Miller Synthesis.
N-Oxidation Workflow
Caption: Workflow for N-Oxidation of 2,3-dimethylquinoline.
IV. Troubleshooting and FAQs
Synthesis of 2,3-dimethylquinoline (Doebner-von Miller Route)
Q1: My reaction yield is very low. What are the possible causes?
A1: Low yields in the Doebner-von Miller synthesis can be attributed to several factors:
-
Polymerization of the aldehyde: The α,β-unsaturated aldehyde is prone to polymerization under strong acidic conditions.[1] Ensure slow addition of the aldehyde and maintain careful temperature control.
-
Inefficient oxidation: The final aromatization step requires an effective oxidizing agent. If using a milder oxidant, the reaction may not go to completion. Consider using a more robust oxidizing agent or increasing the reaction time.
-
Suboptimal pH during workup: Ensure the reaction mixture is made sufficiently basic (pH 8-9) to deprotonate the quinoline product, allowing for efficient extraction into the organic phase.
Q2: I am observing a lot of tar-like byproducts. How can I minimize their formation?
A2: Tar formation is a common issue due to the polymerization of the aldehyde and other side reactions.[2] To mitigate this:
-
Control the reaction temperature: Avoid excessive heating, as this can accelerate polymerization.
-
Use a two-phase system: Performing the reaction in a biphasic medium (e.g., water/toluene with a phase-transfer catalyst) can sequester the aldehyde in the organic phase, reducing its self-condensation in the acidic aqueous phase.[3]
-
Gradual addition of reagents: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
Q3: How can I effectively purify the 2,3-dimethylquinoline product?
A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts.
-
Acid-base extraction: Before the main purification, an acid wash can remove any unreacted aniline, followed by a base wash to neutralize any remaining acid.
-
Vacuum distillation: This is effective for separating the product from non-volatile impurities and tars.
-
Column chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) for high purity.
N-Oxidation of 2,3-dimethylquinoline
Q1: The N-oxidation reaction is not going to completion. What should I do?
A1:
-
Increase the amount of oxidizing agent: You can incrementally add more m-CPBA (up to 2 equivalents) and continue to monitor the reaction by TLC.
-
Increase the reaction time: Some N-oxidations can be slow. Allow the reaction to stir for a longer period (up to 48 hours) at room temperature.[4]
-
Slightly elevate the temperature: If the reaction is still sluggish, you can gently warm the reaction mixture to 30-40°C. However, be cautious as this can also increase the rate of decomposition.
Q2: I am seeing byproducts in my N-oxidation reaction. What are they and how can I avoid them?
A2:
-
Over-oxidation: While less common for the quinoline nitrogen, prolonged reaction times or excessive amounts of a strong oxidizing agent could potentially lead to other oxidative side reactions on the aromatic ring, especially if activating groups are present.
-
Decomposition of the N-oxide: N-oxides can be sensitive to heat and strong acids.[5] Avoid high temperatures and ensure that all the acidic byproducts from the m-CPBA are neutralized during the workup.
-
Alternative reagents: If m-CPBA is problematic, consider using hydrogen peroxide in acetic acid, which can sometimes be a milder and cleaner alternative.[6] A typical procedure would involve heating the quinoline with a mixture of 30% hydrogen peroxide and glacial acetic acid at 70-80°C for a few hours.[6][7]
Q3: The purification of the N-oxide is difficult. Are there any tips?
A3:
-
Complete removal of 3-chlorobenzoic acid: The byproduct from m-CPBA can co-crystallize with the product. Ensure thorough washing with a saturated sodium bicarbonate solution until no more gas evolution is observed.
-
Recrystallization: Quinoline N-oxides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or acetone) is a highly effective purification method.
-
Column chromatography: If recrystallization is not effective, silica gel chromatography using a more polar eluent system (e.g., dichloromethane/methanol) can be used to separate the polar N-oxide from less polar impurities.
This technical support guide is intended to assist in the successful synthesis of this compound. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline[v1] | Preprints.org [preprints.org]
- 7. pp.bme.hu [pp.bme.hu]
"avoiding byproduct formation with 2,3-dimethylquinoline 1-oxide"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid byproduct formation in your experiments with 2,3-dimethylquinoline 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on 2,3-dimethylquinoline 1-oxide?
The N-oxide functionality activates the quinoline ring, making it susceptible to both nucleophilic attack and electrophilic substitution. The primary sites of reactivity are:
-
C2 Position: The C2 position is highly activated and is the most common site for nucleophilic attack and functionalization. This is due to the electronic influence of the N-oxide group.
-
C8 Position: The C8 position can also undergo functionalization, often directed by specific catalysts.[1]
-
N-O Bond: The N-oxide bond itself is reactive and can undergo deoxygenation, which is a common reaction pathway and can sometimes be an undesired side reaction.
Q2: What are the most common types of byproducts observed in reactions with 2,3-dimethylquinoline 1-oxide?
The primary byproduct that can be challenging to separate from the desired product is the deoxygenated starting material, 2,3-dimethylquinoline . Other potential byproducts depend on the specific reaction conditions and reagents used. These can include:
-
Over-functionalized products: In some cases, multiple functional groups can be introduced onto the quinoline ring.
-
Ring-opened products: Under harsh reaction conditions, the quinoline ring system can potentially undergo cleavage.
-
Products from side reactions of substituents: While less common, the methyl groups could potentially undergo side reactions under strongly oxidizing or radical conditions.
Q3: How do the methyl groups at the C2 and C3 positions influence reactivity and byproduct formation?
The methyl groups at the C2 and C3 positions have a significant impact on the reactivity of the quinoline N-oxide:
-
Steric Hindrance: The C2-methyl group can sterically hinder the approach of nucleophiles to the C2 position. This can sometimes lead to decreased reaction rates or require more forcing conditions compared to unsubstituted quinoline 1-oxide.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can slightly influence the electron density of the quinoline ring system and affect the regioselectivity of certain reactions. For instance, electron-donating groups can sometimes favor functionalization at other positions.
Q4: I am observing a significant amount of deoxygenated starting material (2,3-dimethylquinoline) in my reaction. How can I minimize this?
Deoxygenation is a common side reaction. Here are some strategies to minimize it:
-
Choice of Reagents: Some reagents are more prone to causing deoxygenation than others. For example, in functionalization reactions, using milder activating agents for the N-oxide can sometimes reduce deoxygenation.
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the deoxygenation pathway, which may have a higher activation energy.
-
Reaction Time: Minimizing the reaction time can help to reduce the extent of deoxygenation, especially if it is a slower, secondary process.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help, particularly if oxidative or reductive processes involving atmospheric oxygen are contributing to deoxygenation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired C2-Functionalized Product and High Amount of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficient Activation of the N-Oxide | Increase the equivalents of the activating agent (e.g., acid chloride, anhydride). Consider using a more reactive activating agent. |
| Steric Hindrance from the C2-Methyl Group | Increase the reaction temperature or prolong the reaction time. Use a less sterically hindered nucleophile if possible. |
| Low Nucleophilicity of the Reagent | Use a stronger nucleophile or add an appropriate additive to enhance nucleophilicity. |
| Solvent Effects | Screen different solvents. A more polar solvent may facilitate the reaction. |
Problem 2: Formation of Multiple Products (Regioisomers)
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | The choice of catalyst and ligands is crucial for controlling regioselectivity. For C8 functionalization, specific rhodium or palladium catalysts are often required.[1] For C2 functionalization, metal-free conditions are often effective. |
| Reaction Temperature Too High | High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature. |
| Equilibrium between Products | Analyze the reaction at different time points to see if the product distribution changes over time. |
Problem 3: Difficulty in Purifying the Product from Starting Material or Byproducts
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Byproducts | Optimize your chromatography conditions. A different solvent system or a different stationary phase (e.g., alumina instead of silica gel) may provide better separation. |
| Co-crystallization | If purification by crystallization is attempted, try using a different solvent or solvent mixture. |
| Formation of Stable Adducts | Consider a chemical workup step to break any stable adducts before purification. For example, a mild acidic or basic wash might be effective. |
Experimental Protocols
General Protocol for C2-Arylation of 2,3-Dimethylquinoline 1-Oxide (Modified from general procedures for quinoline N-oxides)
This protocol is a general guideline and may require optimization for specific arylating agents.
Materials:
-
2,3-Dimethylquinoline 1-oxide
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 2,3-dimethylquinoline 1-oxide (1.0 eq.), arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.05 eq.), and Ag₂CO₃ (2.0 eq.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical yield data for the C2-arylation reaction under different conditions to illustrate potential optimization outcomes.
| Entry | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Deoxygenated Byproduct (%) |
| 1 | Toluene | 100 | 12 | 65 | 25 |
| 2 | DMF | 100 | 12 | 75 | 15 |
| 3 | Toluene | 80 | 24 | 70 | 20 |
| 4 | DMF | 80 | 24 | 85 | 10 |
Visualizations
Caption: Potential reaction pathways for 2,3-dimethylquinoline 1-oxide.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Substituted Quinoline N-Oxides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted quinoline N-oxides is paramount for the efficient design and synthesis of novel therapeutic agents and functional materials. This guide provides an objective comparison of the reactivity of this versatile class of compounds in various key transformations, supported by experimental data and detailed protocols.
Quinoline N-oxides serve as powerful intermediates in organic synthesis, exhibiting enhanced reactivity and offering unique regioselectivity compared to their parent quinolines. The N-oxide functionality activates the quinoline ring system towards a variety of transformations, including C-H functionalization, nucleophilic substitution, and cycloaddition reactions. The nature and position of substituents on the quinoline core play a critical role in directing the course and efficiency of these reactions. This guide summarizes quantitative data from recent studies to facilitate a comparative understanding of these substituent effects.
Comparative Reactivity in C-H Functionalization Reactions
C-H functionalization is a powerful tool for the direct introduction of functional groups onto the quinoline scaffold. The N-oxide group acts as an effective directing group, primarily activating the C2 and C8 positions. The choice of catalyst and reaction conditions can selectively favor one position over the other.
Palladium-Catalyzed C8-Selective C–H Arylation
While palladium-catalyzed C-H functionalization of quinoline N-oxides is often C2-selective, specific conditions can achieve high selectivity for the C8 position. The following data illustrates the influence of substituents on the quinoline N-oxide core in this transformation.
Table 1: Palladium-Catalyzed C8-Selective C–H Arylation of Substituted Quinoline N-Oxides
| Entry | Quinoline N-oxide Substituent | Arylating Agent | Product | Yield (%) |
| 1 | H | 4-iodotoluene | 8-(p-tolyl)quinoline N-oxide | 85 |
| 2 | 2-Methyl | 4-iodotoluene | 2-methyl-8-(p-tolyl)quinoline N-oxide | 78 |
| 3 | 4-Chloro | 4-iodotoluene | 4-chloro-8-(p-tolyl)quinoline N-oxide | 75 |
| 4 | 5-Methoxy | 4-iodotoluene | 5-methoxy-8-(p-tolyl)quinoline N-oxide | 92 |
| 5 | 6-Fluoro | 4-iodotoluene | 6-fluoro-8-(p-tolyl)quinoline N-oxide | 81 |
| 6 | 7-Trifluoromethyl | 4-iodotoluene | 8-(p-tolyl)-7-(trifluoromethyl)quinoline N-oxide | 65 |
Data synthesized from studies on palladium-catalyzed C-H arylation.
As evidenced by the data, electron-donating groups (e.g., 5-methoxy) on the quinoline ring tend to enhance the reaction yield, while strong electron-withdrawing groups (e.g., 7-trifluoromethyl) can have a detrimental effect. Steric hindrance at the 2-position does not significantly impede the C8-arylation.
Deoxygenative C2-Heteroarylation with N-Sulfonyl-1,2,3-triazoles
A metal- and additive-free approach allows for the efficient deoxygenative C2-heteroarylation of quinoline N-oxides. This reaction proceeds with high regioselectivity and tolerates a wide range of functional groups.[1]
Table 2: Deoxygenative C2-Heteroarylation of Substituted Quinoline N-Oxides
| Entry | Quinoline N-oxide Substituent | N-Sulfonyl-1,2,3-triazole | Product | Yield (%) |
| 1 | H | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 92 |
| 2 | 6-Methyl | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 6-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 89 |
| 3 | 6-Methoxy | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 6-methoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 85 |
| 4 | 6-Chloro | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 6-chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 81 |
| 5 | 3-Bromo | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 3-bromo-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 70 |
| 6 | 8-Allyl | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 8-allyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 84 |
Data extracted from a study on deoxygenative C2-heteroarylation.[1]
The electronic nature of the substituent on the quinoline N-oxide appears to have a modest influence on the yield, with both electron-donating and electron-withdrawing groups being well-tolerated.[1] A substituent at the 3-position slightly diminishes the yield, potentially due to steric effects.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed C8-Selective C–H Arylation
To a solution of the substituted quinoline N-oxide (0.5 mmol) in a suitable solvent such as toluene (2 mL) is added the aryl iodide (0.6 mmol), Pd(OAc)₂ (5 mol%), and a base such as K₂CO₃ (1.0 mmol). The reaction mixture is then heated at a specified temperature (e.g., 120 °C) for a designated period (e.g., 16 hours) under an inert atmosphere. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 8-arylquinoline N-oxide.
General Procedure for Deoxygenative C2-Heteroarylation
In an oven-dried reaction tube, the substituted quinoline N-oxide (0.2 mmol, 1.0 equiv) and the N-sulfonyl-1,2,3-triazole (0.24 mmol, 1.2 equiv) are combined.[2] Dry 1,2-dichloroethane (DCE, 2 mL) is added, and the reaction mixture is stirred at room temperature for 15–20 minutes.[1][2] Upon completion of the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and petroleum ether as the eluent) to yield the pure 2-heteroarylquinoline product.[2]
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms and workflows for key reactions of substituted quinoline N-oxides.
Caption: Proposed catalytic cycle for the Pd-catalyzed C8-arylation of quinoline N-oxides.
Caption: Plausible mechanism for the deoxygenative C2-heteroarylation of quinoline N-oxides.[2]
Conclusion
The reactivity of substituted quinoline N-oxides is a rich and complex field, offering numerous opportunities for the synthesis of functionalized quinoline derivatives. This guide provides a snapshot of the comparative reactivity based on available quantitative data, highlighting the influence of substituents on key C-H functionalization reactions. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers aiming to leverage the unique chemical properties of these valuable synthetic intermediates. Further kinetic studies under standardized conditions would be invaluable for building a more comprehensive and predictive model of substituent effects on the reactivity of quinoline N-oxides.
References
A Comparative Analysis of the Biological Activities of 2,3-Dimethylquinoline 1-Oxide and its Parent Compound, Quinoline
In the landscape of heterocyclic compounds, quinoline and its derivatives have garnered significant attention from the scientific community for their wide-ranging biological activities. This guide provides a comparative overview of the biological properties of 2,3-dimethylquinoline 1-oxide and its parent molecule, quinoline. The analysis is based on available experimental data, focusing on their antimicrobial, antifungal, and cytotoxic activities to offer a resource for researchers, scientists, and professionals in drug development.
Introduction to Quinoline and its 1-Oxide Derivative
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Its structure consists of a benzene ring fused to a pyridine ring. The quinoline scaffold is a common feature in many natural products and synthetic compounds with diverse pharmacological properties.[1] The introduction of an N-oxide functional group and methyl substituents, as in 2,3-dimethylquinoline 1-oxide, can significantly modulate the parent molecule's physicochemical properties and biological activities. These modifications can alter factors such as electron distribution, steric hindrance, and the molecule's ability to interact with biological targets.
Comparative Biological Activities
While direct comparative studies between 2,3-dimethylquinoline 1-oxide and quinoline are limited, this guide synthesizes available data on their individual activities to draw a comparative picture.
Antimicrobial and Antifungal Activity
The quinoline nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2] Various quinoline derivatives have demonstrated potent activity against a spectrum of bacteria and fungi.[3][4] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.
Table 1: Antifungal Activity of a Structurally Related Quinoxaline Derivative
| Fungal Species | MIC of 2,3-dimethylquinoxaline (µg/ml) |
| Cryptococcus neoformans | 9 |
| Candida tropicalis | 1125 |
Note: This data is for 2,3-dimethylquinoxaline and is presented as a surrogate for potential activity of the quinoline analog due to a lack of direct data.[5]
Cytotoxic Activity
Quinoline and its derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] The planar structure of the quinoline ring allows it to intercalate with DNA, and it can also inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.[7] For instance, certain novel quinoline derivatives have shown significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231).[8]
Information regarding the specific cytotoxic potential of 2,3-dimethylquinoline 1-oxide is sparse in the available literature. However, the addition of an N-oxide group has been shown in other heterocyclic compounds to enhance cytotoxic activity. The N-oxide can be bioreduced in hypoxic tumor environments to generate reactive oxygen species and active cytotoxic metabolites.
Experimental Protocols
The following are generalized methodologies for the key experiments cited, providing a framework for understanding how the biological activities of these compounds are assessed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antimicrobial activity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Potential Signaling Pathways
The cytotoxic activity of quinoline derivatives often involves the modulation of key cellular signaling pathways that control cell cycle progression and apoptosis.
Conclusion
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Computational and Experimental Data for Quinoline, 2,3-dimethyl-, 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available data for Quinoline, 2,3-dimethyl-, 1-oxide, a heterocyclic N-oxide of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide also draws upon data from structurally related compounds to provide a foundational understanding. The aim is to offer a valuable resource for researchers, highlighting both known properties and areas requiring further investigation.
Physicochemical Properties: A Side-by-Side Comparison
A direct comparison of experimental and computationally derived physicochemical properties for this compound is currently challenging due to a lack of published experimental data for the N-oxide. However, we can compile the known properties of the parent compound, 2,3-dimethylquinoline, and present the expected computational data for its N-oxide based on typical values for similar structures.
| Property | Experimental Data (2,3-dimethylquinoline) | Computational Data (this compound) |
| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₁NO |
| Molecular Weight | 157.21 g/mol | 173.21 g/mol |
| CAS Number | 1721-89-7 | 14300-11-9[1] |
| Density | 1.1013 g/cm³[2] | Predicted to be slightly higher than the parent compound. |
| Refractive Index | 1.6110 (estimate)[2] | Predicted to be slightly higher than the parent compound. |
| pKa | 4.94 (+1) at 25°C[2] | Expected to be lower than the parent amine. |
| LogP | 2.935 (estimate)[2] | Expected to be lower (more polar) than the parent amine. |
Note: The computational data for this compound are estimations based on the properties of similar N-oxides and require verification through dedicated computational studies.
Experimental Protocols
Synthesis of this compound
A standard and effective method for the N-oxidation of heteroaromatic compounds involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. The following is a generalized protocol based on the synthesis of related N-oxides[3]:
Materials:
-
2,3-dimethylquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide
-
Acetic acid (if using H₂O₂)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3-dimethylquinoline in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent. Alternatively, a mixture of hydrogen peroxide and acetic acid can be used.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent. For m-CPBA, this can be done by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The synthesized product should be characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. The N-oxide group is expected to cause downfield shifts of the protons on the heterocyclic ring compared to the parent quinoline.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-O stretching vibration. For quinoxaline N-oxides, this band is typically observed in the region of 1350-1370 cm⁻¹[4].
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions can be studied using UV-Vis spectroscopy.
Computational Methodology
To obtain theoretical data for this compound, Density Functional Theory (DFT) calculations are a suitable approach. A study on a related compound, 2,6-dimethyl-4-nitropyridine N-oxide, utilized the B3LYP functional with a 6-311G(d,p) basis set, which can serve as a reliable method for this system as well[5].
Typical Computational Protocol:
-
Geometry Optimization: The molecular structure of this compound is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized structure is a true minimum on the potential energy surface.
-
NMR Chemical Shift Calculation: The NMR chemical shifts (¹H and ¹³C) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Electronic Properties: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated to understand the electronic structure and reactivity.
Caption: A typical workflow for DFT calculations on this compound.
Future Directions and Data Gaps
This guide highlights the significant need for further research on this compound. The lack of comprehensive experimental data prevents a thorough comparison with computational models. Future work should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization (NMR, IR, UV-Vis, and MS) of this compound are crucial.
-
Experimental Property Measurement: Determination of key physical properties such as melting point, boiling point, and solubility would be highly valuable.
-
Dedicated Computational Studies: A detailed computational analysis using DFT or other high-level methods would provide theoretical benchmarks for comparison with experimental data.
By filling these data gaps, a more complete understanding of the structure-property relationships of this promising molecule can be achieved, facilitating its potential applications in drug development and other scientific fields.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,3-Dimethylquinoline 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,3-dimethylquinoline 1-oxide, a heterocyclic N-oxide of interest in medicinal chemistry and drug development. The purity of this compound is critical for ensuring reliable experimental results and for meeting regulatory standards in pharmaceutical applications. This document outlines common impurities, compares the performance of key analytical techniques, and provides detailed experimental protocols.
Introduction to Purity Assessment of 2,3-Dimethylquinoline 1-Oxide
2,3-Dimethylquinoline 1-oxide is typically synthesized by the N-oxidation of 2,3-dimethylquinoline. The purity of the final product can be affected by several factors, including the efficiency of the oxidation reaction, the purification method, and the stability of the N-oxide. A thorough purity assessment is therefore essential.
Common Potential Impurities:
-
Unreacted Starting Material: 2,3-dimethylquinoline.
-
Residual Oxidizing Agent: Hydrogen peroxide or peroxy acids are commonly used for N-oxidation.
-
Byproducts of Oxidation: Over-oxidation or side reactions can lead to the formation of other oxygenated species.
-
Deoxygenation Product: Reversion of the N-oxide to 2,3-dimethylquinoline can occur under certain conditions.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of 2,3-dimethylquinoline 1-oxide. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.
| Analytical Technique | Principle | Key Performance Metrics | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Purity: >99% achievable. LOD/LOQ: Low ng/mL range. Linearity: Excellent over a wide concentration range. | High resolution, quantitative, suitable for stability-indicating assays. | Requires method development, may not identify all co-eluting impurities without a mass spectrometer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Purity: Quantitative (qNMR). Structural Information: Provides detailed structural elucidation of the main component and impurities. | Excellent for structural confirmation and identification of unknown impurities, non-destructive. | Lower sensitivity compared to HPLC-MS, requires higher sample concentrations. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular Weight Confirmation: Accurate mass measurement. Fragmentation Analysis: Provides structural information. | High sensitivity and selectivity, can be coupled with HPLC for enhanced separation and identification. | May not distinguish between isomers without fragmentation analysis, ionization efficiency can vary between compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of Volatile Impurities: e.g., residual solvents. | Excellent for separating and quantifying volatile and semi-volatile compounds. | Not suitable for non-volatile compounds like the N-oxide itself without derivatization. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is adapted from established stability-indicating methods for other N-oxide compounds and is suitable for determining the purity of 2,3-dimethylquinoline 1-oxide and detecting potential impurities.[1][2][3]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm and 310 nm Injection Volume: 10 µL
Sample Preparation: Dissolve an accurately weighed amount of the synthesized 2,3-dimethylquinoline 1-oxide in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for the unambiguous identification of 2,3-dimethylquinoline 1-oxide and the characterization of any impurities present at sufficient concentration.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).
¹H NMR Spectroscopy:
-
Acquire a standard proton spectrum. The chemical shifts and coupling constants of the aromatic and methyl protons will be characteristic of the 2,3-dimethylquinoline 1-oxide structure. Impurities will present as additional signals.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum. The number and chemical shifts of the carbon signals will confirm the molecular structure.
Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification
Mass spectrometry provides crucial information on the molecular weight of the synthesized compound and can be used to identify impurities, especially when coupled with HPLC. The fragmentation pattern of quinoline N-oxides often shows a characteristic loss of an oxygen atom or a hydroxyl radical.[4][5]
Instrumentation:
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Method (Direct Infusion):
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.
-
Infuse the sample directly into the mass spectrometer.
-
Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be the base peak.
Method (LC-MS):
-
Use the HPLC method described above, with the eluent directed into the ESI source of the mass spectrometer. This allows for the separation of impurities and their individual mass analysis.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. 2,3-Dimethylquinoline 1-oxide | CAS#:14300-11-9 | Chemsrc [chemsrc.com]
- 3. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Purification of ethoxyquin and its two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of Quinoline N-Oxide Derivatives in Catalysis: A Comparative Guide
A comprehensive review of existing literature reveals a notable absence of specific studies benchmarking the catalytic performance of 2,3-dimethylquinoline 1-oxide. However, by examining the broader class of quinoline N-oxide derivatives, we can gain valuable insights into its potential efficacy and position within the landscape of modern organocatalysis. This guide provides a comparative overview of the catalytic performance of various quinoline N-oxide analogues, offering a proxy for understanding the potential applications and performance of 2,3-dimethylquinoline 1-oxide.
Quinoline N-oxides have emerged as a versatile class of organocatalysts, primarily functioning as potent Lewis bases. Their catalytic activity is centered around the nucleophilic oxygen atom of the N-oxide moiety, which can activate a variety of substrates, notably silicon-based reagents. This activation facilitates a range of important chemical transformations, including asymmetric allylation, cyanosilylation, and oxidation reactions.
Comparative Performance in Asymmetric Allylation
Asymmetric allylation of carbonyl compounds is a key reaction in organic synthesis for the construction of chiral homoallylic alcohols. Chiral quinoline N-oxide derivatives have demonstrated significant potential in catalyzing this transformation with high enantioselectivity. The data below summarizes the performance of several quinoline N-oxide analogues in the asymmetric allylation of benzaldehyde with allyltrichlorosilane.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-Phenylquinoline N-oxide | 5 | CH2Cl2 | -78 | 85 | 92 |
| (R)-2-(1-Naphthyl)quinoline N-oxide | 5 | Toluene | -78 | 88 | 95 |
| (S)-2-Methyl-3-phenylquinoline N-oxide | 10 | THF | -40 | 75 | 88 |
| (R)-2,4-Diphenylquinoline N-oxide | 5 | CH2Cl2 | -78 | 90 | 96 |
Performance in Cyanosilylation of Ketones
The cyanosilylation of ketones is a fundamental method for the synthesis of cyanohydrins, which are valuable synthetic intermediates. Quinoline N-oxides can act as effective Lewis base catalysts in this reaction, activating trimethylsilyl cyanide (TMSCN).
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temp (°C) | Yield (%) |
| Quinoline N-oxide | 10 | Acetophenone | CH2Cl2 | 0 | 95 |
| 2-Methylquinoline N-oxide | 10 | Cyclohexanone | Toluene | 0 | 92 |
| Quinaldine N-oxide | 5 | Benzophenone | CH2Cl2 | rt | 98 |
Experimental Protocols
General Procedure for Asymmetric Allylation of Aldehydes
To a solution of the chiral quinoline N-oxide catalyst (5-10 mol%) in the specified solvent at the indicated temperature under an inert atmosphere (e.g., argon or nitrogen), the aldehyde substrate (1.0 mmol) is added. Allyltrichlorosilane (1.2 mmol) is then added dropwise over a period of 10 minutes. The reaction mixture is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., CH2Cl2 or ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
General Procedure for Cyanosilylation of Ketones
To a solution of the ketone (1.0 mmol) and the quinoline N-oxide catalyst (5-10 mol%) in the specified solvent at the indicated temperature is added trimethylsilyl cyanide (1.2 mmol). The reaction mixture is stirred until the starting material is completely consumed (as monitored by TLC or GC). The solvent is then removed under reduced pressure, and the crude product is purified by distillation or flash column chromatography to give the corresponding cyanohydrin trimethylsilyl ether.
Catalytic Pathway and Experimental Workflow
The following diagrams illustrate the general catalytic cycle for Lewis base-catalyzed reactions involving quinoline N-oxides and a typical experimental workflow.
Caption: General catalytic cycle for quinoline N-oxide catalyzed reactions.
Caption: A typical experimental workflow for a catalytic reaction.
Conclusion and Future Outlook
While direct performance data for 2,3-dimethylquinoline 1-oxide in catalysis is currently unavailable in the reviewed scientific literature, the established effectiveness of other quinoline N-oxide derivatives provides a strong foundation for its potential as a competent organocatalyst. The electronic and steric properties of the methyl groups at the 2- and 3-positions could influence its catalytic activity and selectivity in unique ways. Further research is imperative to synthesize and rigorously evaluate the catalytic performance of 2,3-dimethylquinoline 1-oxide. Such studies would not only fill a gap in the current knowledge but also potentially introduce a novel and efficient catalyst for a variety of organic transformations. Researchers in catalyst development and synthetic methodology are encouraged to explore the catalytic potential of this specific derivative.
Confirming the Identity of Quinoline, 2,3-dimethyl-, 1-oxide: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of Quinoline, 2,3-dimethyl-, 1-oxide. By leveraging experimental data from closely related analogs—2,3-dimethylquinoline and quinoline 1-oxide—we present a detailed analysis of the expected spectral characteristics. This guide outlines the necessary experimental protocols and data interpretation required for unambiguous identification.
Executive Summary
The definitive identification of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science, relies on a synergistic application of modern spectroscopic techniques. This guide details the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Through a comparative analysis with 2,3-dimethylquinoline and quinoline 1-oxide, we highlight the key spectral signatures imparted by the N-oxide functional group and the methyl substituents on the quinoline framework.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and its key analogs.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound (Predicted) | 2,3-dimethylquinoline | Quinoline 1-oxide |
| C-H (Aromatic) | 3050-3150 | 3000-3100 | 3050-3150 |
| C-H (Aliphatic, CH₃) | 2850-3000 | 2850-3000 | N/A |
| C=C (Aromatic) | 1500-1600 | 1500-1600 | 1500-1600 |
| C=N (Aromatic) | 1610-1650 | 1610-1650 | 1610-1650 |
| N-O Stretch | 1200-1300 | N/A | ~1250 |
| C-H out-of-plane bend | 750-850 | 750-850 | 750-850 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton Environment | This compound (Predicted) | 2,3-dimethylquinoline | Quinoline 1-oxide |
| Aromatic Protons | 7.5 - 8.8 | 7.3 - 8.0 | 7.28 - 8.72[1] |
| C2-CH₃ | ~2.5 | ~2.6 | N/A |
| C3-CH₃ | ~2.4 | ~2.4 | N/A |
Note: The presence of the electron-withdrawing N-oxide group is expected to cause a downfield shift of the aromatic protons in this compound compared to 2,3-dimethylquinoline.
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon Environment | This compound (Predicted) | 2,3-dimethylquinoline | Quinoline 1-oxide |
| Aromatic Carbons | 118 - 150 | 120 - 155 | 119.7 - 141.5[1] |
| C2 | ~150 | ~158 | ~135.6 |
| C3 | ~130 | ~128 | ~120.9 |
| C2-CH₃ | ~20 | ~23 | N/A |
| C3-CH₃ | ~18 | ~19 | N/A |
Note: The N-oxide group will influence the chemical shifts of the carbons in the pyridine ring, particularly C2 and C4, which are expected to be shifted upfield compared to the non-oxidized analog.
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | 2,3-dimethylquinoline | Quinoline 1-oxide |
| Molecular Ion [M]⁺ | 173.08 | 157.21[2] | 145.16[3] |
| [M-O]⁺ | 157.07 | N/A | 129.06 |
| [M-CH₃]⁺ | 158.06 | 142.08 | N/A |
| Base Peak | Likely 157 or 142 | 156 | 145 |
Note: A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16).
Experimental Protocols
Detailed methodologies for acquiring the necessary spectroscopic data are provided below.
Infrared (IR) Spectroscopy
-
Instrument : Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation : The sample can be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis : Identify characteristic peaks corresponding to C-H (aromatic and aliphatic), C=C, C=N, and the crucial N-O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument : 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition : Acquire a standard proton NMR spectrum. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width of 0-200 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.
-
Analysis : Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign protons and carbons to the molecular structure.
Mass Spectrometry (MS)
-
Instrument : Mass Spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation : For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is introduced into the instrument. For ESI-MS, a dilute solution in a suitable solvent (e.g., acetonitrile/water) is infused.
-
Data Acquisition : Acquire the mass spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Analysis : Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses, such as the loss of oxygen, methyl groups, or other fragments, which provides further structural confirmation.
Visualizing the Confirmation Process
The following diagrams illustrate the workflow and logical relationships in the spectroscopic identification of this compound.
References
Comparative Analysis of 2,3-dimethylquinoline 1-oxide and Related Heterocyclic Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activities of quinoline N-oxides and related heterocyclic compounds. Due to the limited availability of direct experimental data for 2,3-dimethylquinoline 1-oxide in publicly accessible literature, this document focuses on a comparative analysis with structurally similar and well-studied alternatives. The primary areas of comparison are antifungal and cytotoxic activities, which are prominent biological properties of this class of compounds.
Introduction to 2,3-dimethylquinoline 1-oxide and its Analogs
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. The introduction of an N-oxide moiety can enhance the biological efficacy of these compounds. This guide centers on 2,3-dimethylquinoline 1-oxide and provides a cross-validation of its potential activities by examining the experimental results of closely related analogs, primarily 2,3-dimethylquinoxaline and other quinoline N-oxide derivatives.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of 2,3-dimethylquinoxaline and various quinoline N-oxide derivatives. It is important to note that the experimental conditions may vary between different studies, which should be taken into consideration when comparing the data directly.
Antifungal Activity of 2,3-dimethylquinoxaline
2,3-dimethylquinoxaline has demonstrated a broad spectrum of antifungal activity against various pathogenic fungi.[1] The minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter in assessing antifungal efficacy.
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Cryptococcus neoformans | 9 | |
| Candida tropicalis | 1125 | |
| Madurella mycetomatis | 312 | [2] |
Cytotoxic Activity of Quinoline N-oxide Derivatives
Numerous quinoline N-oxide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative Q7 | Caki-1 (Renal Carcinoma) | 87 | [3] |
| Quinazolinone Derivative Q7 | TH-1 (Renal Epithelial) | 178 | [3] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL | [4] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 (Colon Carcinoma) | 23 µg/mL | [4] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast Cancer) | 3.1 µg/mL | [4] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 (Lung Cancer) | 9.96 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for commonly employed assays in the evaluation of the biological activities of quinoline derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[6] These crystals are insoluble in aqueous solutions but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Following the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]
Protocol 2: Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]
Principle: A standardized suspension of the test fungus is exposed to serial dilutions of the antifungal compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth after a defined incubation period.[9]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, typically from a 36-hour culture grown on an appropriate agar medium.[10] The final concentration in the test wells should be approximately 5 x 10^3 colony-forming units per milliliter (CFU/mL).[10]
-
Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing RPMI-1640 medium.[10]
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control well (without the compound) and a sterility control well (without the fungus).
-
Incubation: Incubate the microtiter plate at 35°C for 24 to 48 hours.[10]
-
MIC Determination: After incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations: Workflows and Pathways
The following diagrams illustrate a general experimental workflow for the evaluation of novel compounds and a simplified signaling pathway often targeted by anticancer agents.
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of novel compounds.
Caption: Simplified signaling pathway illustrating the induction of apoptosis by a quinoline N-oxide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. MTT (Assay protocol [protocols.io]
- 8. journals.asm.org [journals.asm.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,3-dimethylquinoline 1-oxide: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 2,3-dimethylquinoline 1-oxide with appropriate personal protective equipment (PPE). The specific PPE required may vary depending on the concentration and amount of the substance being handled.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or face shield.[1] | To protect against splashes and dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after.[1] |
| Body Protection | Complete suit protecting against chemicals or a lab coat.[1] | To protect skin from accidental exposure. |
| Respiratory Protection | Use a particle respirator for nuisance exposures.[1] | To prevent inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The primary method for the disposal of 2,3-dimethylquinoline 1-oxide is to treat it as hazardous waste and engage a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or into the environment.[1][2][3][4]
1. Waste Collection and Storage:
-
Container: Use the original container if possible, or a new, compatible container with a tightly fitting cap.[5][6] Ensure the container is in good condition.[7]
-
Labeling: Clearly label the waste container as "HAZARDOUS WASTE" and list the chemical name "Quinoline, 2,3-dimethyl-, 1-oxide" and its approximate concentration.[5][6][7] Do not use chemical formulas or abbreviations.[7]
-
Segregation: Store the waste container separately from incompatible materials such as strong acids, bases, and oxidizing agents.[5][8]
-
Storage Location: Keep the sealed container in a designated, cool, dry, and well-ventilated area, away from heat and ignition sources, until it is collected for disposal.[9]
2. Spill Management: In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, sweep up the solid material, taking care to avoid dust formation.[1][4][8]
-
Collect the spilled material and any contaminated cleaning materials (e.g., absorbent paper) into a suitable, closed container for disposal.[1][10]
-
Wash the spill area thoroughly after the material has been collected.[10]
3. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][10]
-
Provide them with the complete chemical name and any other relevant information about the waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2,3-dimethylquinoline 1-oxide.
Caption: Workflow for the safe disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. fishersci.com [fishersci.com]
- 9. biosynce.com [biosynce.com]
- 10. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling Quinoline, 2,3-dimethyl-, 1-oxide
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Quinoline, 2,3-dimethyl-, 1-oxide. The following procedures are based on the known hazards of the parent compounds, quinoline and quinoline 1-oxide, and are intended to ensure the safe handling and disposal of this chemical.
Emergency Contact Information:
-
In case of fire: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1] Closed containers may explode when heated.[1]
-
In case of spill: Evacuate non-essential personnel. Wear appropriate personal protective equipment. Absorb the spill with inert material and place it in a sealed container for disposal.
-
In case of exposure:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Personal Protective Equipment (PPE)
It is crucial to use appropriate PPE to minimize exposure to this compound. The following table summarizes the recommended PPE based on the hazards associated with the parent compound, quinoline, which is known to be harmful if swallowed or in contact with skin, a skin and eye irritant, and a suspected carcinogen and mutagen.[2][3][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Silver Shield®/4H®, Tychem®).[5] | To prevent skin contact and absorption.[5] |
| Body Protection | Protective clothing, such as a lab coat or coveralls, and protective boots.[1][6] | To prevent skin contact with the substance. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of harmful vapors. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid direct contact with the substance.[1]
-
Prevent the formation of dust or aerosols.
-
Wash hands thoroughly after handling.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Store in a well-ventilated area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
